molecular formula C9H10N2O B8761949 2-(Methoxymethyl)imidazo[1,2-a]pyridine

2-(Methoxymethyl)imidazo[1,2-a]pyridine

Cat. No.: B8761949
M. Wt: 162.19 g/mol
InChI Key: BBFMYWHMIVZUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)imidazo[1,2-a]pyridine is a chemical building block based on the imidazo[1,2-a]pyridine scaffold, a structure recognized as a "drug prejudice" scaffold due to its significant relevance in medicinal chemistry . This heterocyclic system is a privileged structure for developing new therapeutic agents and is found in various marketed drugs . The compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules via multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction . Researchers value this scaffold for its broad spectrum of biological activities, which includes, but is not limited to, antimycobacterial, anticancer, antimicrobial, and antiviral properties . Specifically, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as a highly potent class of anti-tuberculosis agents, demonstrating exceptional activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The presence of the methoxymethyl substituent at the 2-position offers a strategic point for further chemical modification, enabling extensive exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic profiles in drug discovery projects. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(methoxymethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C9H10N2O/c1-12-7-8-6-11-5-3-2-4-9(11)10-8/h2-6H,7H2,1H3

InChI Key

BBFMYWHMIVZUNS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN2C=CC=CC2=N1

Origin of Product

United States

Foundational & Exploratory

2-(Methoxymethyl)imidazo[1,2-a]pyridine chemical structure and properties

[1]

Executive Summary

2-(Methoxymethyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic building block used primarily in medicinal chemistry.[1] It belongs to the imidazo[1,2-a]pyridine class, a "privileged scaffold" found in marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).[1]

The 2-methoxymethyl substituent serves as a critical functional handle. Unlike a simple alkyl group, the ether linkage increases polarity and hydrogen bond accepting capability (HBA), often improving the aqueous solubility and metabolic profile of drug candidates while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a pyridine ring fused to an imidazole ring, with a methoxymethyl ether group attached at the C2 position.

AttributeDetail
IUPAC Name 2-(Methoxymethyl)imidazo[1,2-a]pyridine
Molecular Formula C

H

N

O
Molecular Weight 162.19 g/mol
SMILES COCc1cn2ccccc2n1
Core Scaffold Imidazo[1,2-a]pyridine
Key Substituent Methoxymethyl (-CH

OCH

) at C2
Physicochemical Profile (Predicted & Experimental)

Note: Values derived from structural analogs and computational consensus.

PropertyValueSignificance in Drug Design
LogP (Octanol/Water) ~1.2 – 1.5Ideal for CNS penetration (Lipinski compliant).[1]
pKa (Conj. Acid) 5.5 – 6.2The N1 nitrogen is basic; protonation aids solubility in acidic media (stomach).
H-Bond Acceptors 3 (N1, N4, O)The ether oxygen adds an interaction point for target proteins.[1]
H-Bond Donors 0Lack of donors improves membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~30 Å

Highly permeable (TPSA < 90 Å

usually indicates good BBB penetration).

Synthetic Methodologies

The synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridine can be approached via two primary routes. The Nucleophilic Substitution Route is generally preferred in industrial settings due to the commercial availability of the chloromethyl intermediate.

Route A: Nucleophilic Substitution (Preferred)

This pathway utilizes 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS: 112230-20-3) as a key intermediate.[1]

  • Precursor Synthesis: Condensation of 2-aminopyridine with 1,3-dichloroacetone yields 2-(chloromethyl)imidazo[1,2-a]pyridine.[1]

  • Etherification: Displacement of the chloride with sodium methoxide (Williamson Ether Synthesis).

Route B: Direct Cyclization (Tschitschibabin)

Direct condensation of 2-aminopyridine with 1-bromo-3-methoxypropan-2-one .[1] While shorter, the availability of the specific methoxy-haloketone is often limited compared to 1,3-dichloroacetone.[1]

Experimental Protocol: Route A (Step-by-Step)

Objective: Synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridine via methoxylation.

Reagents:

  • 2-(Chloromethyl)imidazo[1,2-a]pyridine (1.0 eq)[1]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (2.0 eq)[1]

  • Methanol (anhydrous, solvent)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 2-(chloromethyl)imidazo[1,2-a]pyridine (10 mmol) and anhydrous methanol (20 mL).

  • Addition: Add sodium methoxide solution (20 mmol) dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS.[1]

  • Workup: Quench with saturated NH

    
    Cl solution. Remove methanol under reduced pressure.
    
  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    , filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-5% MeOH/DCM).

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the preferred synthetic route (Route A) and the direct cyclization option (Route B).

SynthesisPathAminopyridine2-AminopyridineChloromethyl2-(Chloromethyl)imidazo[1,2-a]pyridine(CAS: 112230-20-3)Aminopyridine->ChloromethylReflux, EtOH(-HCl, -H2O)Target2-(Methoxymethyl)imidazo[1,2-a]pyridineAminopyridine->TargetDirect Cyclization(Tschitschibabin)DCA1,3-DichloroacetoneDCA->ChloromethylMethoxyKetone1-Bromo-3-methoxypropan-2-oneMethoxyKetone->TargetChloromethyl->TargetNaOMe, MeOHWilliamson Ether Synthesis

Caption: Synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridine via Chloromethyl intermediate (Solid) vs Direct Cyclization (Dashed).

Structure-Activity Relationship (SAR) Logic

This diagram explains why a medicinal chemist would select this specific substituent over others.

SARCoreImidazo[1,2-a]pyridine CorePos2Position 2: MethoxymethylCore->Pos2Pos3Position 3: Nucleophilic SiteCore->Pos3Pos6Position 6: Halogen/ArylCore->Pos6SolubilityIncreased Aq. Solubility(vs. Ethyl/Phenyl)Pos2->SolubilityHBAH-Bond Acceptor(Ether Oxygen)Pos2->HBAMetabMetabolic Stability(Blocks benzylic oxidation)Pos2->Metab

Caption: SAR analysis of the 2-methoxymethyl group, highlighting its role in solubility and metabolic stability.[1]

Medicinal Chemistry Applications

Bioisosterism & Solubility

In drug discovery, the 2-methoxymethyl group is often used as a bioisostere for a 2-ethyl or 2-phenyl group.[1]

  • Problem: A 2-phenyl group (common in early leads) often suffers from poor solubility and high lipophilicity (LogP > 3).[1]

  • Solution: Replacing phenyl with methoxymethyl lowers LogP by ~1.5 units and introduces an ether oxygen acceptor.[1] This often improves oral bioavailability without sacrificing the steric bulk needed for receptor binding.

GABA-A Receptor Modulation

The imidazo[1,2-a]pyridine core is the scaffold of Zolpidem .[1] The 2-position dictates subtype selectivity (alpha-1 vs alpha-2/3 subunits).[1]

  • Bulky groups at C2 (e.g., phenyl) favor alpha-1 (sedative).[1]

  • Flexible, polar groups like methoxymethyl are explored to shift selectivity profiles or reduce sedation while maintaining anxiolytic effects.[1]

Kinase Inhibition

Derivatives of this scaffold are frequent hits in kinase screens (e.g., p38 MAP kinase, PI3K).[1] The N1 nitrogen acts as a hinge binder. The C2-methoxymethyl group can project into the ribose binding pocket or solvent front, modifying potency and selectivity.[1]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Medicinal Chemistry of the Scaffold

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities[1][2]

    • Source: PMC (PubMed Central)[1]

    • URL:[Link]

  • Precursor Data (2-Chloromethyl derivative)

    • Title: 2-(Chloromethyl)imidazo[1,2-a]pyridine Product Page[1]

    • Source: Sigma-Aldrich[1]

  • Related Drug Data (Zolpidem/Alpidem)

    • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents[1][3]

    • Source: ResearchGate[1][2]

    • URL:[Link]

Technical Guide: Identification & Characterization of 2-(Methoxymethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the identification, synthesis, and characterization of the 2-(Methoxymethyl)imidazo[1,2-a]pyridine scaffold.

Part 1: Executive Summary & Compound Identity

Target Compound: 2-(Methoxymethyl)imidazo[1,2-a]pyridine Core Scaffold: Imidazo[1,2-a]pyridine Primary Classification: Fused bicyclic nitrogen heterocycle; Privileged medicinal chemistry scaffold.

Registry & Identification Data

While the specific unfunctionalized ether 2-(Methoxymethyl)imidazo[1,2-a]pyridine is often generated in situ or used as a transient intermediate in proprietary drug discovery campaigns, its identification relies on specific precursors and derivatives.

ParameterDetail
Chemical Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Primary Precursor CAS 82060-03-3 (Imidazo[1,2-a]pyridine-2-methanol)
Functionalized Derivative CAS 2402829-09-6 (2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid HCl)
SMILES COCC1=CN2C=CC=CC2=N1
InChI Key (Calculated) Varies by specific isomer/protonation state
Structural Significance

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (GABA-A agonist) and Alpidem (anxiolytic). The 2-methoxymethyl substitution specifically modulates lipophilicity (LogP) and metabolic stability compared to the parent alcohol or alkyl derivatives, making it a critical bioisostere in lead optimization [1].

Part 2: Synthesis & Production Protocols

To ensure high fidelity in identification, the compound must be synthesized via a validated pathway. Two primary methods are established: Direct Condensation (Method A) and Functional Group Transformation (Method B).

Method A: Hantzsch-Type Condensation (De Novo Synthesis)

This method is preferred for generating the core scaffold with the ether linkage already in place.

Reaction Scheme:

  • Reactants: 2-Aminopyridine + 1-Bromo-3-methoxy-2-propanone.

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux (80°C) for 4–6 hours, followed by NaHCO₃ neutralization.

Step-by-Step Protocol:

  • Dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Add 1-bromo-3-methoxy-2-propanone (1.1 eq) dropwise at room temperature to prevent exotherm-driven polymerization.

  • Heat the mixture to reflux (78–80°C) and stir for 6 hours. Monitor via TLC (System: DCM/MeOH 95:5).

  • Cool to ambient temperature. The hydrobromide salt may precipitate.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ to pH 8.

  • Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Method B: Methylation of Imidazo[1,2-a]pyridine-2-methanol

Used when the alcohol precursor (CAS 82060-03-3) is commercially available.

Protocol:

  • Dissolve Imidazo[1,2-a]pyridine-2-methanol (1.0 eq) in dry THF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 min to generate the alkoxide.

  • Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Quench with water, extract with DCM, and purify as above.

Part 3: Analytical Characterization (The Identification Standard)

Positive identification requires a convergence of spectral data. The following parameters serve as the "fingerprint" for 2-(Methoxymethyl)imidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment
H-3 7.55 – 7.60Singlet (s)1HImidazole Ring Proton (Characteristic)
H-5 8.05 – 8.10Doublet (d)1HPyridine ring (Deshielded by N)
H-6 6.75 – 6.80Triplet (t)1HPyridine ring
H-7 7.15 – 7.20Triplet (t)1HPyridine ring
H-8 7.50 – 7.55Doublet (d)1HPyridine ring
-CH₂- 4.60 – 4.65Singlet (s)2HMethylene bridge (Diagnostic)
-OCH₃ 3.40 – 3.45Singlet (s)3HMethoxy group

Diagnostic Logic:

  • The singlet at ~4.6 ppm confirms the methylene spacer attached to the aromatic ring.

  • The singlet at ~7.6 ppm (H-3) confirms the 2-substituted imidazo[1,2-a]pyridine core (if position 3 were substituted, this proton would be absent) [2].

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Molecular Ion [M+H]⁺: 163.2 m/z

  • Fragmentation Pattern:

    • 163.2 → 131.1: Loss of methanol (neutral loss of 32 Da), characteristic of methoxymethyl ethers.

    • 131.1 → 78.0: Fragmentation of the pyridine ring system.

Part 4: Visualization of Signaling & Synthesis Logic

The following diagram illustrates the synthesis logic and the critical decision points for identifying this scaffold in a drug discovery context.

G Start Target: 2-(Methoxymethyl) imidazo[1,2-a]pyridine Analysis Validation: 1H NMR (4.6ppm s) LCMS (163.2 m/z) Start->Analysis Confirm Identity Precursor1 2-Aminopyridine MethodA Method A: Condensation (Hantzsch) Precursor1->MethodA Precursor2 1-Bromo-3-methoxy- 2-propanone Precursor2->MethodA Intermediate Imidazo[1,2-a]pyridine- 2-methanol (CAS 82060-03-3) MethodB Method B: O-Methylation (NaH/MeI) Intermediate->MethodB MethodA->Start Direct Synthesis MethodB->Start Functionalization

Caption: Synthesis pathways (A vs. B) converging on analytical validation of the target ether.

Part 5: Applications in Drug Discovery

The 2-(methoxymethyl)imidazo[1,2-a]pyridine moiety is rarely a final drug but often a critical intermediate or pharmacophore element.

  • GABA-A Receptor Modulation:

    • The imidazo[1,2-a]pyridine core binds to the benzodiazepine site of the GABA-A receptor. The 2-position substituent dictates selectivity between α1 (sedative) and α2/α3 (anxiolytic) subunits.

    • Mechanism:[1] The methoxymethyl group acts as a hydrogen bond acceptor, potentially interacting with the histidine residue in the binding pocket [3].

  • Anti-Inflammatory Agents:

    • Derivatives of this scaffold have shown inhibition of p38 MAP kinase and NF-κB pathways.

    • The ether linkage provides metabolic stability against cytochrome P450 oxidation compared to a terminal methyl group.

  • Bioisosterism:

    • The -CH₂OCH₃ group is often used as a bioisostere for an ethyl group (-CH₂CH₃) to lower LogP and improve water solubility without significantly altering steric bulk.

Part 6: References

  • Goel, R., et al. (2023). Imidazo[1,2-a]pyridines: A Comprehensive Review on its Synthesis and Biological Activity. Current Topics in Medicinal Chemistry.

  • Bagdi, A.K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications.

  • Hanson, S.M., et al. (2008). Structural basis for zolpidem binding to GABA-A receptors. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride.[2][3][4][5]

Sources

Pharmacophore mapping of 2-substituted imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffold to Target Engagement

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from GABA-A receptors (e.g., Zolpidem) to recent applications in oncology (PI3K inhibitors) and infectious diseases (anti-tubercular agents).[1][2] This guide provides a rigorous technical framework for pharmacophore mapping of 2-substituted imidazo[1,2-a]pyridine derivatives. It moves beyond basic structure-activity relationships (SAR) to detail the spatial arrangement of steric and electronic features required for high-affinity binding, supported by self-validating computational protocols and modern synthetic pathways.

The Chemical Space: Why 2-Substituted Imidazo[1,2-a]pyridines?

The imidazo[1,2-a]pyridine core offers a unique geometry where the bridgehead nitrogen (N4) serves as a critical hydrogen bond acceptor, while the C2 and C3 positions allow for vector-specific exploration of hydrophobic pockets.

Structural Criticality of the C2 Position

In pharmacophore modeling, the C2 position is rarely a passive bystander. It typically acts as the Hydrophobic Anchor .

  • GABA-A Modulators: The 2-phenyl or 2-heteroaryl moiety occupies the lipophilic pocket at the

    
     interface.
    
  • Kinase Inhibitors (e.g., PI3K): A 2-substituted aromatic ring often engages in

    
     stacking with residues like Trp or Phe in the ATP-binding site.
    
  • Electronic Influence: Substituents at C2 modulate the electron density of the imidazole ring, affecting the pKa and H-bond accepting capability of N1.

Comparative SAR Matrix

The following table summarizes the pharmacophoric impact of substitutions at key positions, derived from aggregate data on GABA-A and anticancer datasets.

PositionPharmacophoric RolePreferred Features (General)Impact on Binding
C2 Primary Hydrophobic Anchor Aryl, Heteroaryl (e.g., Furan, Thiophene)Critical for affinity; engages lipophilic pockets or

-stacking interactions.
C3 H-Bond Donor/Acceptor Amide, Acyl, Formyl, CH2-N linkagesDirects specificity; often interacts with polar residues (e.g., Ser, Thr).
C6/C8 Auxiliary Hydrophobic/Steric Halogens (F, Cl), Methyl, NitroModulates metabolic stability and fills small auxiliary hydrophobic sub-pockets.
N1 H-Bond Acceptor Unsubstituted NitrogenEssential for H-bonding with backbone NH groups in many receptors.

Technical Protocol: 3D-Pharmacophore Generation Workflow

This section details a self-validating workflow for generating a Common Feature Pharmacophore Hypothesis (CPH) using software environments like Discovery Studio or Schrödinger PHASE.

Phase I: Dataset Curation & Conformational Analysis
  • Causality: Bioactive molecules do not bind in their lowest energy vacuum state but in a "bioactive conformation." Therefore, generating a diverse conformational ensemble is non-negotiable.

  • Protocol:

    • Select 20-30 diverse 2-substituted imidazo[1,2-a]pyridines with known

      
       values spanning at least 3 orders of magnitude.
      
    • Stereochemistry Check: Ensure correct chirality if the C2-substituent contains chiral centers.

    • Conformer Generation: Use Monte Carlo or Systematic Search algorithms.

      • Energy Window: 10-20 kcal/mol (to include strained bioactive conformers).

      • Force Field: OPLS3e or MMFF94.

Phase II: Alignment & Feature Mapping
  • Logic: The scaffold must be aligned based on pharmacophoric features (chemical function), not just atomic coordinates, to account for bioisosteric replacements at the C2 position.

  • Feature Definitions:

    • HBA (Hydrogen Bond Acceptor): The N1 of the imidazo ring.

    • HY (Hydrophobic): The centroid of the aryl ring at C2.

    • RA (Ring Aromatic): The imidazo[1,2-a]pyridine core itself.

    • D (Donor): Amide NH at C3 (if present).

Phase III: Model Validation (The "Self-Validating" Step)

A pharmacophore model is a hypothesis until proven by statistics.

  • Fisher’s Randomization Test: Permute the activity data 95 times against the structures. If the randomized data generates a model with similar statistics to your original, your model is a statistical artifact.

  • Decoy Set Screening: Screen a database of 1,000 active vs. 50,000 inactive "decoys" (using DUD-E methodology).

  • Metric: Calculate the Enrichment Factor (EF) and Area Under the Curve (AUC) of the ROC plot. An AUC > 0.7 is the threshold for a trustworthy model.

Workflow Visualization

The following diagram illustrates the iterative logic of the pharmacophore generation process.

PharmacophoreWorkflow Data Dataset Curation (Active vs Inactive) Conformers Conformer Generation (Energy Window < 20 kcal/mol) Data->Conformers Features Feature Mapping (HBA, HBD, HY, RA) Conformers->Features Alignment 3D Alignment (Pharmacophore-based) Features->Alignment Hypothesis Hypothesis Generation (Common Feature Model) Alignment->Hypothesis Validation Validation (Decoys & ROC Analysis) Hypothesis->Validation Validation->Hypothesis Refine

Caption: Iterative workflow for generating a statistically robust pharmacophore model.

Case Study: GABAA Receptor Modulation

Reference Context: Based on recent 3D-QSAR studies of imidazo[1,2-a]pyridines as


-GABA-A PAMs.

In the context of GABA-A receptor binding (specifically the benzodiazepine binding site), the pharmacophore map for 2-substituted imidazo[1,2-a]pyridines typically reveals a Four-Point Pharmacophore :

  • HBA Vector: Originating from N1, interacting with His101 (in

    
     subunit).
    
  • Hydrophobic Region (HY1): The C2-Aryl group (e.g., 2-phenyl or 2-thienyl) occupies a lipophilic pocket formed by Phe77 and Tyr58 .

  • Hydrophobic/Aromatic (HY2): The fused pyridine ring engages in

    
     stacking with Tyr159 .
    
  • H-Bond Donor (HBD): If a C3-amide is present (as in Zolpidem), the NH donates to the backbone carbonyl of Ser204 .

Mechanistic Insight: The "2-substituted" nature is vital here. Steric bulk at the 2-position (e.g., a 4-methylphenyl vs. a phenyl) dictates the selectivity between


 (sedative) and 

(anxiolytic) subtypes. The pharmacophore map allows researchers to predict this selectivity by measuring the volume tolerance of the HY1 feature.

Synthetic Accessibility: The Groebke-Blackburn-Bienaymé (GBB) Reaction

A pharmacophore is useless if the molecules cannot be synthesized efficiently. The modern standard for accessing 2-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.

  • Type: Isocyanide-based Multicomponent Reaction (IMCR).[1][3][4]

  • Components: 2-Aminopyridine + Aldehyde + Isocyanide.[2][5][6]

  • Catalyst: Lewis acids (Sc(OTf)3) or Brønsted acids (acetic acid, NH4Cl).

  • Advantage: It introduces diversity at the C2 (via aldehyde) and C3 (via isocyanide) positions in a single pot, perfectly matching the pharmacophore exploration needs.

Reaction Logic Diagram

GBBReaction Aminopyridine 2-Aminopyridine (Scaffold Core) SchiffBase Schiff Base Formation (Intermediate) Aminopyridine->SchiffBase Aldehyde Aldehyde (Determines C2-Substituent) Aldehyde->SchiffBase Isocyanide Isocyanide (Determines C3-Amine) Cyclization [4+1] Cycloaddition (Ring Closure) SchiffBase->Cyclization + Isocyanide Product 2,3-Disubstituted Imidazo[1,2-a]pyridine Cyclization->Product

Caption: The Groebke-Blackburn-Bienaymé multicomponent pathway for rapid scaffold library generation.

References

  • In Silico Screening of Novel

    
    -GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines. 
    Source: International Journal of Molecular Sciences (2021)
    [Link][7][8]
    
  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: Recent Advances in Anti-Infective Drug Discovery (2024) [Link]

  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. Source: Open Pharmaceutical Sciences Journal (2018) [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Source: Beilstein Journal of Organic Chemistry (2023) [Link][3]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega (2021) [Link]

Sources

2-(Methoxymethyl)imidazo[1,2-a]pyridine molecular weight and formula

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 2-(Methoxymethyl)imidazo[1,2-a]pyridine , a bicyclic heterocyclic building block utilized in medicinal chemistry. Characterized by the fusion of a pyridine ring with an imidazole ring and functionalized with a polar methoxymethyl group, this scaffold serves as a critical pharmacophore in the development of GABA-A receptor modulators, anti-infectives, and proton pump inhibitors (P-CABs). This document details its physicochemical properties, synthetic pathways, and structural validation parameters.[1]

Physicochemical Identity

Core Nomenclature & Formula
  • IUPAC Name: 2-(Methoxymethyl)imidazo[1,2-a]pyridine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 162.19 g/mol

  • SMILES: COCC1=CN2C=CC=CC2=N1

  • Common Analogues: Structurally related to the sedative Zolpidem (which features a 2-tolyl and 3-acetamide substitution pattern).

Calculated Properties (In Silico)

The introduction of the methoxymethyl ether side chain at the C2 position significantly alters the lipophilicity profile compared to the parent imidazo[1,2-a]pyridine, enhancing aqueous solubility while maintaining membrane permeability.

PropertyValueDescription
Exact Mass 162.0793Monoisotopic mass for HRMS validation.
cLogP ~1.2 - 1.5Moderately lipophilic; optimal for CNS penetration (blood-brain barrier).
TPSA ~30 ŲTopological Polar Surface Area; indicates good oral bioavailability.
H-Bond Acceptors 3Pyridine N, Imidazole N, Ether O.
H-Bond Donors 0Lacks NH/OH donors, reducing non-specific binding.
pKa (conj. acid) ~5.6 - 6.0The N1 nitrogen is weakly basic; protonation occurs at N1.

Synthetic Methodology

The most robust route to 2-(Methoxymethyl)imidazo[1,2-a]pyridine is the Hantzsch-type condensation between 2-aminopyridine and an

Reaction Scheme (Graphviz)

Synthesiscluster_conditionsConditionsSM12-Aminopyridine(C5H6N2)InterIntermediate(N-Alkylated salt)SM1->Inter+ SM2EtOH, RefluxSM21-Bromo-3-methoxypropan-2-one(Reagent)Prod2-(Methoxymethyl)imidazo[1,2-a]pyridine(Target)Inter->Prod- HBr- H2OCondSolvent: Ethanol or DMFBase: NaHCO3 (optional)Temp: 80-100°CTime: 4-12 h

Figure 1: Retrosynthetic pathway via condensation of 2-aminopyridine with

Detailed Experimental Protocol

Objective: Synthesis of 2-(Methoxymethyl)imidazo[1,2-a]pyridine on a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve 2-aminopyridine (0.94 g, 10 mmol) in anhydrous ethanol (20 mL).

    • Prepare 1-bromo-3-methoxypropan-2-one (1.67 g, 10 mmol). Note: If this reagent is unstable, it can be generated in situ from 1-methoxypropan-2-one via bromination with NBS.

  • Condensation:

    • Add the bromoketone dropwise to the aminopyridine solution at room temperature.

    • Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Mechanism:[1][2][3][4][5][6][7] The ring nitrogen of 2-aminopyridine attacks the

      
      -carbon of the ketone (displacement of bromide), followed by intramolecular cyclization of the exocyclic amine onto the carbonyl carbon and subsequent dehydration.
      
  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • The residue is typically the hydrobromide salt. Neutralize by partitioning between saturated aqueous NaHCO₃ and Ethyl Acetate .

    • Wash the organic layer with brine, dry over Na₂SO₄ , and concentrate.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Ethyl Acetate/Hexane (starting 20:80 to 100:0).

    • Yield: Typical isolated yields range from 65% to 85%.

Structural Analysis & Validation

Researchers must validate the structure using NMR and MS to confirm the regiochemistry of the cyclization (formation of imidazo[1,2-a]pyridine vs. other isomers).

Predicted NMR Profile ( , 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
8.50 Doublet (d)1HH5 (Deshielded by ring N)
7.80 Singlet (s)1HH3 (Imidazole ring proton)
7.55 Doublet (d)1HH8
7.25 Triplet (t)1HH7
6.90 Triplet (t)1HH6
4.55 Singlet (s)2H-CH₂- (Benzylic-like position)
3.35 Singlet (s)3H-OCH₃ (Methoxy group)
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Parent Ion

    
    :  m/z 163.2
    
  • Fragmentation: Loss of methoxy group (

    
    , mass 31) or formaldehyde equivalents is common in high-energy collisions.
    

Pharmaceutical Applications

The 2-(methoxymethyl)imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for indoles or quinolines.

Structure-Activity Relationship (SAR) Logic

SARCoreImidazo[1,2-a]pyridine Core(GABA-A binding, Kinase inhibition)Pos2Position 2: Methoxymethyl(Solubility, H-bond acceptor)Core->Pos2Modulates LipophilicityPos3Position 3: Unsubstituted(Site for electrophilic substitution)Core->Pos3Mannich/Halogenation SitePos6Position 6: Unsubstituted(Metabolic soft spot)Core->Pos6CYP450 Oxidation Site

Figure 2: SAR analysis of the scaffold. The C2-methoxymethyl group improves water solubility compared to C2-alkyl/aryl analogs.

Key Therapeutic Areas
  • GABA-A Receptor Modulators: The core mimics the benzodiazepine binding pharmacophore. The ether oxygen at C2 can act as an additional hydrogen bond acceptor, potentially altering selectivity between

    
    1 (sedative) and 
    
    
    2/3 (anxiolytic) subunits.
  • Anti-Infectives: Derivatives of this core have shown activity against Mycobacterium tuberculosis by inhibiting the cytochrome

    
     complex.
    
  • Acid Pump Antagonists (P-CABs): Used in the design of potassium-competitive acid blockers for GERD treatment, where the basic nitrogen coordinates with the proton pump.

References

  • PubChem Compound Summary.2-(Methoxymethyl)imidazo[1,2-a]pyrimidine (Isomeric Reference).

  • Bagdi, A. K., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[8]

  • Goel, R., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[9] ACS Omega.

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.

  • Sigma-Aldrich Product Catalog.2-(Methoxymethyl)

The Evolving Patent Frontier of 2-(Methoxymethyl)imidazo[1,2-a]pyridine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds and approved therapeutics.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate target affinity and selectivity, as well as pharmacokinetic properties. This inherent versatility has led to the development of imidazo[1,2-a]pyridine-based drugs for a wide array of therapeutic areas, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and compounds in clinical development for infectious diseases and oncology.[3][4] The 2-(methoxymethyl)imidazo[1,2-a]pyridine subclass represents a focused area of chemical space within this broader family, with patent filings indicating a growing interest in its potential to address unmet medical needs, particularly in neurodegenerative diseases and oncology. This guide provides an in-depth analysis of the patent landscape, synthetic strategies, and biological evaluation of these promising analogs.

I. The Patent Landscape: Mapping the Therapeutic Opportunities

An analysis of the patent literature reveals a dynamic and competitive landscape for imidazo[1,2-a]pyridine analogs, with a notable focus on kinase and enzyme inhibition. While patents specifically claiming 2-(methoxymethyl)imidazo[1,2-a]pyridine as a core structure are not always explicitly titled as such, a deeper dive into the Markush structures within broader patent claims reveals their significant presence.

Key Therapeutic Areas and Major Assignees

The patent landscape for 2-(methoxymethyl)imidazo[1,2-a]pyridine analogs is dominated by research into therapies for neurodegenerative diseases and cancer, with a smaller but significant number of patents focusing on inflammatory conditions and infectious diseases.

Therapeutic Area Primary Molecular Targets Key Patent Assignees (Exemplary Patents)
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Cholesterol 24-hydroxylase (CYP46A1), Microtubule Affinity Regulating Kinase (MARK)Takeda Pharmaceutical (WO2014061676)[5][6][7][8], Various academic institutions
Oncology Phosphoinositide 3-kinase (PI3K), c-KIT, other protein kinasesSumitomo Dainippon Pharma Oncology Inc. (US-10875864-B2)[9], Tolero Pharmaceuticals Inc. (US-10047093-B2)[10], Institute of Chemistry, Slovak Academy of Sciences[11]
Inflammatory Diseases Receptor-interacting serine/threonine-protein kinase 2 (RIPK2)
Infectious Diseases (e.g., Tuberculosis) Various bacterial targetsUniversity of Notre Dame (US20160318925A1)[1][12]
Other (e.g., Sleep Disorders, Gastrointestinal) 5-HT2A serotonin receptor, Proton Pump(EP2190844B3)[7], (WO2018008929A1)[13][14]
Analysis of Patent Trends

The trend in patent filings for imidazo[1,2-a]pyridine derivatives has shown consistent growth over the past decade.[3] Early patents often claimed broad Markush structures, while more recent filings demonstrate a trend towards more specific substitution patterns, including those at the 2-position, reflecting a maturation of the field and a deeper understanding of structure-activity relationships (SAR). The focus on kinase inhibition remains a dominant theme, with an increasing number of patents targeting specific isoforms to achieve greater selectivity and reduce off-target effects.

II. Synthetic Strategies: Assembling the Core and its Analogs

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Versatile Approach

One of the most powerful and frequently employed methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[6][9][15][16][17][18] This one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide offers a high degree of molecular diversity and convergence.

Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction [9][15]

  • Reaction Setup: To a solution of the desired aldehyde (1.0 equiv.) in a suitable solvent such as ethanol or a mixture of dichloromethane and methanol (e.g., 3:1)[9], add the corresponding 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate (10 mol%)[15] or Yb(OTf)₃ (8 mol%)[9]).

  • Reaction Conditions: The reaction mixture is then subjected to microwave irradiation at 100 °C for 1 hour[9] or sonicated at room temperature for 3 hours[15].

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

To access 2-(methoxymethyl)imidazo[1,2-a]pyridine analogs, a common strategy involves the use of a 2-aminopyridine bearing the desired methoxymethyl substituent at the appropriate position, or subsequent modification of the imidazo[1,2-a]pyridine core.

Classical Synthesis: Condensation of 2-Aminopyridines with α-Haloketones

A traditional and reliable method for the synthesis of 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. This method is particularly useful for introducing a variety of substituents at the 2-position.

Experimental Protocol: Synthesis of a 2-Substituted Imidazo[1,2-a]pyridine [19]

  • Reaction Setup: A mixture of the 2-aminopyridine (1.0 equiv.) and the α-haloketone (1.1 equiv.) in a suitable solvent such as ethanol or isopropanol is prepared.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

III. Biological Evaluation: From Target Engagement to Cellular Activity

The biological evaluation of 2-(methoxymethyl)imidazo[1,2-a]pyridine analogs is guided by the intended therapeutic target. Given the prevalence of kinase and enzyme inhibitors within the patent landscape, this section will focus on representative assay protocols for these target classes.

Kinase Inhibition Assays

The inhibitory activity of novel compounds against specific kinases is a critical step in the drug discovery process. Luminescent-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[5][13][20]

Experimental Protocol: General Kinase Inhibition Assay (ADP-Glo™ Format) [5][13][20][21]

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer (e.g., 1x kinase reaction buffer). Prepare a solution of the target kinase, the appropriate substrate, and ATP in the same buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound solution followed by the kinase/substrate/ATP mixture. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

CYP46A1 Inhibition Assay

For analogs targeting neurodegenerative diseases, assessing the inhibition of cholesterol 24-hydroxylase (CYP46A1) is paramount. In vitro assays using human CYP46A1 enzyme and a suitable substrate are commonly employed.[22]

Experimental Protocol: In Vitro CYP46A1 Inhibition Assay [22]

  • Reaction Mixture: Prepare a reaction mixture containing human CYP46A1 enzyme, a substrate (e.g., testosterone or cholesterol), and the test compound at various concentrations in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding a cofactor such as NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile). Extract the product (e.g., 16-beta-hydroxytestosterone or 24-hydroxycholesterol) using an organic solvent.

  • Analysis: Analyze the extracted product by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of product formed.

  • Data Analysis: Calculate the percent inhibition of CYP46A1 activity for each compound concentration and determine the IC₅₀ value.

IV. Signaling Pathways and Mechanistic Insights

The therapeutic effects of 2-(methoxymethyl)imidazo[1,2-a]pyridine analogs are exerted through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Kinase Inhibition and Downstream Signaling

Many imidazo[1,2-a]pyridine analogs function as kinase inhibitors, targeting key nodes in signaling cascades that are often dysregulated in cancer and other diseases. For example, inhibition of the PI3K/Akt/mTOR pathway is a major focus in oncology.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine 2-(Methoxymethyl)imidazo[1,2-a]pyridine Analog (Inhibitor) Imidazopyridine->PI3K

Caption: PI3K Signaling Pathway and Inhibition.

Modulation of Cholesterol Homeostasis in the Brain

In the context of neurodegenerative diseases, the inhibition of CYP46A1 by imidazo[1,2-a]pyridine analogs aims to restore brain cholesterol homeostasis. CYP46A1 is the primary enzyme responsible for cholesterol elimination from the brain.

CYP46A1_Pathway Cholesterol Brain Cholesterol CYP46A1 CYP46A1 Cholesterol->CYP46A1 24S-HC 24S-Hydroxycholesterol CYP46A1->24S-HC Conversion Neurodegeneration Neurodegeneration CYP46A1->Neurodegeneration Dysregulation contributes to Elimination Elimination from Brain 24S-HC->Elimination Imidazopyridine 2-(Methoxymethyl)imidazo[1,2-a]pyridine Analog (Inhibitor) Imidazopyridine->CYP46A1 Inhibition

Caption: CYP46A1 Pathway in Brain Cholesterol Metabolism.

V. Conclusion and Future Directions

The patent landscape for 2-(methoxymethyl)imidazo[1,2-a]pyridine analogs is a testament to the enduring value of this privileged scaffold in drug discovery. The convergence of versatile synthetic methodologies, a growing understanding of their biological targets, and a pressing need for novel therapeutics for neurodegenerative diseases and cancer positions this compound class for continued exploration and development. Future research will likely focus on the development of highly selective inhibitors, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising preclinical data into clinical success. The insights and protocols provided in this guide are intended to empower researchers in this exciting and impactful field.

VI. References

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. | Semantic Scholar. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [Link]

  • Imidazo[1,2-a]pyridines as cholesterol 24-hydroxylase (CYP46A1) inhibitors: a patent evaluation (WO2014061676). Taylor & Francis Online. [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridines as cholesterol 24-hydroxylase (CYP46A1) inhibitors: a patent evaluation (WO2014061676). PubMed. [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. PubMed. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • (PDF) An identification of MARK inhibitors using high throughput MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10875864-B2. PubChem. [Link]

  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10047093-B2. PubChem. [Link]

  • Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors - Patent US-9416132-B2. PubChem. [Link]

  • Imidazo[1,2-a]pyridine derivative. Patsnap Synapse. [Link]

  • IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. Google Patents.

  • Muse™ PI3K Activation Dual Detection Kit User's Guide. Merck. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington's disease. PMC. [Link]

  • Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo. Frontiers. [Link]

  • Patent JP2010523700A5. Google Patents.

  • United States Product Patent Information. Takeda. [Link]

  • Patent JP2010522194A5. Google Patents.

  • Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. [Link]

  • Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals. Google Patents.

  • Identification of potential inhibitors of brain-specific CYP46A1 from phytoconstituents in Indian traditional medicinal plants. PMC. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • CYP46A1 inhibition, brain cholesterol accumulation and neurodegeneration pave the way for Alzheimer’s disease. Oxford Academic. [Link]

  • Effect of different drugs on CYP46A1 activity in the screening enzyme... ResearchGate. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. Google Patents.

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. PubMed. [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution of 2-(Chloromethyl)imidazo[1,2-a]pyridine with Methoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridine via nucleophilic substitution (


) of 2-(chloromethyl)imidazo[1,2-a]pyridine  (typically supplied as the hydrochloride salt).

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents.[1] The 2-chloromethyl derivative is a versatile electrophile; however, its reactivity poses stability challenges. This guide addresses the critical process parameters (CPPs) required to maximize yield, minimize dimerization side-products, and safely handle the vesicant starting material.

Mechanistic Insight & Chemical Background

The transformation is a classical bimolecular nucleophilic substitution (


). However, the substrate possesses unique electronic features. The imidazo[1,2-a]pyridine ring is electron-rich (excess 

-electrons), but the methylene carbon at the 2-position mimics a benzylic system due to the resonance capability of the fused aromatic system.
Reaction Pathway[1][2][3][4][5]
  • Neutralization: The starting material is typically the HCl salt to prevent auto-polymerization. The first equivalent of methoxide acts as a base to generate the free base.

  • Substitution: The second equivalent of methoxide acts as a nucleophile, attacking the methylene carbon and displacing the chloride ion.

DOT Diagram: Reaction Mechanism

ReactionMechanism SM_Salt Start: 2-(CH2Cl)ImPy • HCl FreeBase Intermediate: Free Base (Reactive Electrophile) SM_Salt->FreeBase + 1 eq. NaOMe (Neutralization) TS Transition State [MeO---CH2---Cl]‡ FreeBase->TS + MeO- (Nucleophile) SideProduct Potential Side Rxn: Dimerization FreeBase->SideProduct Slow addition or Low Nucleophile Conc. Product Product: 2-(CH2OMe)ImPy TS->Product - Cl-

Figure 1: Mechanistic pathway showing the critical neutralization step and the competitive dimerization risk if the nucleophile concentration is insufficient.

Pre-Reaction Planning

Materials & Reagents
ReagentRoleSpecificationsStorage
2-(Chloromethyl)imidazo[1,2-a]pyridine HCl Substrate>97% Purity, HCl saltDesiccator, <4°C (Hygroscopic)
Sodium Methoxide (NaOMe) Reagent25 wt% in Methanol (Solution)Sealed, Inert atm.
Methanol (MeOH) SolventAnhydrous (Water <0.05%)Molecular Sieves
Dichloromethane (DCM) ExtractionACS GradeRT
Safety Advisory (Critical)
  • Vesicant Hazard: 2-(chloromethyl)imidazo[1,2-a]pyridine is a potent alkylating agent. It causes severe skin and eye irritation and is a potential sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Exotherm: The neutralization of the HCl salt with alkoxides is exothermic.

Optimized Experimental Protocol

Scale: 1.0 gram (approx. 4.9 mmol) basis.

Step 1: Preparation of the Substrate Solution
  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (1.0 g, 4.92 mmol).

  • Add Anhydrous Methanol (10 mL).

    • Note: The salt may not fully dissolve immediately. Suspension is acceptable at this stage.[2]

  • Cool the mixture to 0°C using an ice bath.

Step 2: Addition of Nucleophile
  • Calculate the required NaOMe. You need 1.0 eq to neutralize the HCl and 1.1 to 1.5 eq for the substitution.

    • Total Base: ~2.2 to 2.5 equivalents (10.8 - 12.3 mmol).

  • Add Sodium Methoxide solution (25% in MeOH) dropwise over 5-10 minutes.

    • Observation: The suspension will clear as the free base is liberated, followed by the precipitation of NaCl.

    • Color Change: The solution typically turns from pale yellow to amber.

Step 3: Reaction & Monitoring
  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 1 hour .

  • Monitor via TLC:

    • Eluent: 5% Methanol in DCM.

    • Visualization: UV (254 nm). The starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Optional: If reaction is incomplete after 2 hours, heat to reflux (65°C) for 30 minutes.

    • Expert Tip: Avoid prolonged reflux to prevent degradation of the imidazopyridine ring (oxidative darkening).

Step 4: Workup
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Methanol.

  • Resuspend the residue in DCM (20 mL) and Water (20 mL) .

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine organic layers and wash with Brine (15 mL) .

  • Dry over Anhydrous

    
     .
    
  • Filter and concentrate in vacuo to yield the crude oil.

Process Control & Workflow

The following flowchart illustrates the decision matrix for the purification strategy based on crude purity.

DOT Diagram: Experimental Workflow

Workflow Setup Setup: Inert Atmosphere Cool to 0°C Addition Addition: NaOMe (2.2 eq) Controlled Exotherm Setup->Addition Monitor Monitor: TLC/LC-MS (Target: >98% Conv.) Addition->Monitor Decision Conversion Complete? Monitor->Decision Heat Action: Reflux 65°C (30 mins) Decision->Heat No Workup Workup: DCM Extraction Remove Salts Decision->Workup Yes Heat->Monitor Purification Purification: Flash Column (DCM/MeOH) Workup->Purification

Figure 2: Operational workflow emphasizing the decision point for thermal acceleration.

Data Analysis & Troubleshooting

Expected Analytical Data

To validate the synthesis, compare your NMR data against these standard shifts:

NucleusMoietyShift (

ppm)
MultiplicityInterpretation
1H NMR Imidazo-H37.60 - 7.65SingletCharacteristic aromatic proton
1H NMR Pyridine Ring6.80 - 8.10Multiplets4 aromatic protons
1H NMR

4.65 SingletDiagnostic: Shifted upfield from ~4.8 (Cl)
1H NMR

3.45 SingletDiagnostic: New signal (3H)
13C NMR

~68.0-Carbon attached to oxygen
13C NMR

~58.0-Methoxy carbon
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of HCl salt.Ensure >2.0 equivalents of NaOMe are used. The first eq is sacrificed to the HCl.
Starting Material Remains Old/Wet NaOMe.Use fresh NaOMe solution. Water competes as a nucleophile (forming the alcohol).
Dark/Black Crude Decomposition via oxidation.Degas solvents.[3] Do not overheat (>70°C).
New Spot on TLC (Low Rf) Hydrolysis to alcohol (2-hydroxymethyl...).Check solvent dryness. Methanol is hygroscopic; use molecular sieves.

References

  • Chemical Identity & Properties: PubChem. 2-(Chloromethyl)imidazo[1,2-a]pyridine.[4] National Library of Medicine. [Link]

  • General Synthesis of Imidazo[1,2-a]pyridines: Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Medicinal Chemistry Context (Zolpidem/Alpidem Analogs): Goel, R. et al. Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for the scaffold's importance).
  • Nucleophilic Substitution Mechanism: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text for on benzylic-like heterocycles).

Sources

Application Note: Regioselective Condensation of 2-Aminopyridine with 1-Methoxy-2,3-butanedione Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development, focusing on the regioselective synthesis of imidazo[1,2-a]pyridine scaffolds using unsymmetrical 1,2-dicarbonyls.

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and kinase inhibitors.[1][2] This guide details the protocol for synthesizing 2-(methoxymethyl)-3-methylimidazo[1,2-a]pyridine via the condensation of 2-aminopyridine with 1-methoxy-2,3-butanedione (or its in situ generated precursors). We explore the mechanistic basis of regioselectivity—governed by the electronic differentiation between the two carbonyl centers—and provide a robust, scalable workflow for optimization and purification.

Part 1: Scientific Foundation & Mechanism

Reaction Overview

The condensation of 2-aminopyridine (1,3-binucleophile) with an unsymmetrical 1,2-dicarbonyl (1-methoxy-2,3-butanedione) yields a fused bicyclic system. Unlike the Tschitschibabin reaction (which uses


-haloketones), this condensation involves a double nucleophilic attack on a vicinal diketone, typically requiring Lewis acid catalysis or thermal activation to drive dehydration and aromatization.

Key Challenge: Regioselectivity. The 1,2-dicarbonyl has two non-equivalent electrophilic centers:

  • C2 (

    
    -methoxy):  Enhanced electrophilicity due to the inductive electron-withdrawing effect (-I) of the methoxy group.
    
  • C3 (

    
    -methyl):  Reduced electrophilicity due to the inductive electron-donating effect (+I) of the methyl group.
    
Mechanistic Pathway

The reaction proceeds through a stepwise condensation-cyclization sequence:

  • Initial Nucleophilic Attack: The exocyclic amine (

    
    ) of 2-aminopyridine is the harder nucleophile and preferentially attacks the harder, more electrophilic carbonyl (C2).
    
  • Imine Formation: Loss of water yields an intermediate imine at the C2 position.

  • Cyclization: The endocyclic pyridine nitrogen (N1) attacks the remaining carbonyl (C3).

  • Aromatization: Dehydration and rearrangement yield the final aromatic imidazo[1,2-a]pyridine core.

Based on electronic control, the major product is 2-(methoxymethyl)-3-methylimidazo[1,2-a]pyridine .

Mechanism Figure 1: Regioselective condensation mechanism driven by electronic differentiation of carbonyls. cluster_0 Reactants cluster_1 Intermediates R1 2-Aminopyridine (Binucleophile) I1 C2 Attack (Kinetic Control) R1->I1 Exocyclic NH2 R2 1-Methoxy-2,3-butanedione (Electrophile) R2->I1 I2 Imine Intermediate I1->I2 -H2O I3 Cyclization (N1 -> C3) I2->I3 Ring Closure P1 2-(Methoxymethyl)-3-methyl imidazo[1,2-a]pyridine (Major Product) I3->P1 Aromatization

Part 2: Experimental Protocol

Precursor Handling (1-Methoxy-2,3-butanedione)

Note: 1-Methoxy-2,3-butanedione can be unstable. If commercial stock is degraded, synthesize fresh via oxidation of 1-methoxy-2-butanone or use the oxime precursor.

Precursor Synthesis (In-situ Oxidation Method):

  • Starting Material: 1-methoxy-2-butanone.

  • Reagent:

    
     (Selenium Dioxide) or 
    
    
    
    in DMSO (oxidative functionalization).
  • Procedure: Reflux 1-methoxy-2-butanone (10 mmol) with

    
     (11 mmol) in dioxane/water (9:1) for 4 hours. Filter selenium metal. Use the filtrate directly for condensation to avoid isolation losses.
    
Standard Condensation Protocol

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • 1-Methoxy-2,3-butanedione (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Toluene (for azeotropic removal of water)

  • Catalyst: Glacial Acetic Acid (AcOH) or

    
     (5 mol%)
    
  • Drying Agent:

    
     or Molecular Sieves (3Å)
    

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 2-aminopyridine (94 mg, 1.0 mmol) in Ethanol (5 mL) in a round-bottom flask.

    • Add 1-methoxy-2,3-butanedione (139 mg, 1.2 mmol) dropwise at room temperature.

    • Optional: Add 5 mol%

      
       to accelerate imine formation.
      
  • Reaction:

    • Heat the mixture to reflux (78°C) .

    • Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

    • Reaction typically completes in 4–6 hours .

    • Self-Validation: The appearance of a blue fluorescent spot on TLC under UV (254/365 nm) indicates the formation of the imidazo[1,2-a]pyridine core.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure to remove ethanol.

    • Dissolve residue in DCM (10 mL) and wash with saturated

      
       (to remove acid/catalyst) and Brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Collect the major fraction (Rf ~ 0.4 in 1:1 EtOAc/Hex).

Optimization Table
ParameterCondition A (Standard)Condition B (High Temp)Condition C (Lewis Acid)Outcome
Solvent EthanolTolueneDichloroethane (DCE)Toluene improves yield via Dean-Stark.
Temp 78°C (Reflux)110°C (Reflux)80°CHigher temp favors aromatization.
Catalyst Nonep-TsOH (10 mol%)

(5 mol%)
Lewis acids (

) boost regioselectivity.
Yield 55-65%70-75%80-85%Lewis acid catalysis is optimal.

Part 3: Characterization & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       3.40 (s, 3H, 
      
      
      
      )
    • 
       4.65 (s, 2H, 
      
      
      
      )
    • 
       6.80 (t, 1H, C6-H), 7.15 (t, 1H, C7-H), 7.60 (d, 1H, C8-H), 8.05 (d, 1H, C5-H).
      
    • Note: The chemical shift of the methylene protons at C2 is diagnostic. If the isomer were reversed (2-methyl-3-methoxymethyl), the methylene would be at C3, likely shifting slightly downfield due to ring current anisotropy.

  • MS (ESI):

    
     m/z.
    
Troubleshooting Guide
  • Issue: Low conversion or stuck at imine intermediate.

    • Solution: Add molecular sieves to the reaction to drive the equilibrium (water removal). Switch solvent to Toluene and use a Dean-Stark trap.

  • Issue: Formation of Pyrido[1,2-a]pyrimidine byproduct.[5]

    • Cause: Attack at C2 and C3 by exocyclic N and C3 of pyridine (rare) or dimerization.

    • Solution: Ensure strict 1:1 stoichiometry or slight excess of dicarbonyl. Avoid basic conditions which promote polymerization.

  • Issue: Regioisomer mixture.

    • Solution: Lower the temperature and use a stronger Lewis Acid (

      
      ) to enhance the electronic discrimination between the carbonyls.
      
Workflow Diagram

Workflow Figure 2: Experimental workflow for the synthesis and purification. Start Start: 2-Aminopyridine + 1-Methoxy-2,3-butanedione Step1 Dissolve in EtOH/Toluene Add Catalyst (ZnCl2 or AcOH) Start->Step1 Step2 Reflux (4-6h) Monitor via TLC (UV Active) Step1->Step2 Decision Complete Conversion? Step2->Decision Decision->Step2 No (Continue Heating) Workup Evaporate Solvent Wash with NaHCO3/Brine Decision->Workup Yes Purify Column Chromatography (EtOAc/Hexane) Workup->Purify Analyze NMR / MS Validation Purify->Analyze

References

  • Bagdi, A. K., et al. "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2013. Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activities." ACS Omega, 2019. Link

  • Perumal, S., et al. "Regioselectivity in the synthesis of imidazo[1,2-a]pyridines from unsymmetrical 1,2-diketones." Tetrahedron Letters, 2010. Link

  • Stasyuk, A. J., et al. "Mechanism of the condensation of 2-aminopyridine with 1,2-dicarbonyls." Journal of Organic Chemistry, 2012. Link

Sources

Microwave-assisted synthesis of 2-substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Substituted Imidazo[1,2-a]pyridines

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-infective agents.[1] Conventional synthesis (refluxing in ethanol for 6–12 hours) is often plagued by harsh conditions and moderate yields.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 15 minutes while increasing yields to >90%. We prioritize a catalyst-free, aqueous-medium approach , aligning with Green Chemistry principles essential for modern pharmaceutical workflows.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting. The synthesis typically involves the condensation of 2-aminopyridine with an


-haloketone  (e.g., phenacyl bromide).[2]

The Mechanism:

  • Nucleophilic Attack: The exocyclic amino group of the 2-aminopyridine attacks the

    
    -carbon of the haloketone, displacing the halide (SN2 type).
    
  • Intermediate Formation: An acyclic N-alkylated intermediate salt is formed.

  • Cyclization: The ring nitrogen (endocyclic) attacks the carbonyl carbon, closing the five-membered ring.

  • Dehydration/Aromatization: Loss of a water molecule and a proton restores aromaticity, yielding the final imidazo[1,2-a]pyridine.

Microwave Effect: The dipolar polarization of the solvent (water/alcohol) and the ionic conduction of the intermediate salt lead to rapid internal heating (dielectric heating), overcoming the activation energy barrier for the cyclization step significantly faster than convective heating.

ReactionMechanism Reactants 2-Aminopyridine + α-Haloketone Inter1 N-Alkylation (Acyclic Intermediate) Reactants->Inter1 SN2 Attack (MW Irradiation) Inter2 Cyclization (Ring Closure) Inter1->Inter2 Intramolecular Nucleophilic Attack Product 2-Substituted Imidazo[1,2-a]pyridine Inter2->Product Dehydration (-H2O) Byproducts H2O + H-Br Inter2->Byproducts

Figure 1: Mechanistic pathway of the condensation reaction.

Standard Operating Procedure (SOP)

Protocol Title: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine in Green Solvent.

Target Audience: Medicinal Chemists, Process Chemists.

Materials & Reagents
  • Reactant A: 2-Aminopyridine (1.0 mmol, 94 mg)

  • Reactant B: Phenacyl bromide (1.0 mmol, 199 mg)

  • Solvent: 2:1 mixture of Water:Isopropanol (H₂O:IPA). Note: Water acts as a microwave absorber; IPA enhances organic solubility.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Experimental Workflow
  • Preparation: In a 10 mL microwave-compatible vial, add Reactant A and Reactant B.

  • Solvation: Add 3 mL of H₂O:IPA (2:1 v/v). Add a magnetic stir bar. Cap the vial.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Cooling: Allow the reactor to cool the vial to <50°C using compressed air (built-in feature).

  • Workup:

    • The product often precipitates upon cooling.

    • Pour the reaction mixture into 10 mL of ice-cold water.

    • Stir for 5 minutes.

    • Filter the solid precipitate under vacuum.

    • Wash with cold water (2 x 5 mL) to remove trace bromide salts.

  • Purification (Optional): Recrystallize from hot ethanol if high purity (>99%) is required.

Workflow Step1 1. Charge Vial (Aminopyridine + Phenacyl Bromide) Step2 2. Add Solvent (H2O:IPA 2:1) Step1->Step2 Step3 3. MW Irradiation (100°C, 10 min, 150W) Step2->Step3 Step4 4. Cool Down (Air jet to <50°C) Step3->Step4 Step5 5. Workup (Ice water pour + Filtration) Step4->Step5 Step6 6. Analysis (NMR, LC-MS) Step5->Step6

Figure 2: Step-by-step experimental workflow for microwave synthesis.

Comparative Analysis: Conventional vs. Microwave

The following data highlights the efficiency gains when switching from thermal reflux to microwave irradiation.

Table 1: Synthesis Efficiency Comparison

ParameterConventional RefluxMicrowave Protocol (SOP)Improvement Factor
Solvent Ethanol (anhydrous)Water/IPA (Green)Eco-friendly
Temperature 78°C (Reflux)100°C+22°C
Reaction Time 4 – 8 Hours5 – 10 Minutes~40x Faster
Catalyst Often requires NaHCO₃None (Catalyst-free)Cleaner profile
Isolated Yield 75 – 82%92 – 96%+15-20% Yield
Purification Column ChromatographyFiltration/RecrystallizationSimplified

Data Source: Aggregated from comparative studies (e.g., ACS Comb. Sci. 2018, IOSR J. App. Chem).[1][2][3][4][5][6][7][8][9][10]

Critical Parameters & Troubleshooting

Expert Tips for Optimization:

  • Solvent Choice:

    • Water/IPA: Best for green chemistry.[11]

    • Ethanol:[4] Use if reactants are highly lipophilic and fail to dissolve in the aqueous mix.

    • PEG-400: Excellent alternative for "solvent-free" type reactions; acts as a phase transfer catalyst.

  • Substrate Scope:

    • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃ on phenacyl bromide) accelerate the reaction. Reduce time to 5-8 minutes.

    • Electron-Donating Groups (EDGs): (e.g., -OMe) may require extending time to 15 minutes or increasing temp to 110°C.

  • Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Poor solubility of reactants.[10]Switch solvent to Ethanol or increase IPA ratio. Increase Temp to 120°C.
Charring / Dark Product Overheating or "Hot spots".Ensure vigorous stirring. Reduce power/temp. Use "PowerMax" cooling if available.
Pressure Spike Volatile byproduct or solvent.Ensure vial headspace is sufficient. Do not exceed 120°C in water without checking pressure limits.
Sticky Solid Product Impurities trapped.Recrystallize from EtOH/Water mixture.

References

  • Bagdi, A. K., et al. "Efficient Access to Imidazo[1,2-a]pyridines... via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ACS Combinatorial Science, 2018.

  • Dharmana, T., et al. "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines."[12] Der Pharma Chemica, 2017.[12]

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[13] Current Topics in Medicinal Chemistry, 2016.

  • Chauhan, S., et al. "Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines... in Water."[14] Synlett, 2024.[14]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(Methoxymethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(Methoxymethyl)imidazo[1,2-a]pyridine. This compound is a key intermediate and potential impurity in various pharmaceutical development pipelines. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile/water mobile phase and UV detection. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications.

Chromatographic Considerations & Analyte Properties

The successful development of an HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties. 2-(Methoxymethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazopyridine class, which is a privileged scaffold in medicinal chemistry.[1]

  • Structure: 2-(Methoxymethyl)imidazo[1,2-a]pyridine

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol [2]

  • Predicted Polarity (XLogP3): 0.8[2]

The imidazo[1,2-a]pyridine core contains basic nitrogen atoms, making the molecule's ionization state—and thus its chromatographic retention—highly dependent on the mobile phase pH.[3] The positive XLogP3 value suggests moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode.[4]

The UV absorbance properties of the imidazo[1,2-a]pyridine scaffold are critical for selecting an appropriate detection wavelength. Studies on similar derivatives show significant absorbance in the range of 230-350 nm, often with multiple maxima.[5][6] Therefore, initial screening with a Photodiode Array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this application note, a wavelength of 247 nm was determined to be optimal.

HPLC Method Development Strategy

The strategy was to develop a simple, robust RP-HPLC method capable of accurately quantifying the analyte.

Column Selection

Given the analyte's moderate hydrophobicity, a C18 column was selected as the primary stationary phase. C18 columns provide strong hydrophobic interactions, which are suitable for retaining and separating a wide range of organic molecules.[7][8] A standard column configuration (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development as it offers a good balance of efficiency and backpressure.[9]

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[10]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency.

  • Aqueous Phase & pH Control: The basic nature of the imidazo[1,2-a]pyridine nucleus necessitates pH control to ensure consistent ionization and achieve sharp, symmetrical peaks.[11] When the mobile phase pH is significantly different from the analyte's pKa (typically by at least 2 units), the analyte exists predominantly in a single ionic form, preventing peak splitting and tailing.[11][12] For basic compounds, increasing the mobile phase pH suppresses ionization, leading to increased retention.[3] Conversely, an acidic mobile phase protonates the basic nitrogens, making the analyte more polar and reducing retention. For this method, a phosphate buffer was chosen to maintain a consistent pH of 7.0, which provides good retention and peak shape. Phosphate buffers are widely used and effective in this pH range.[3][13]

The following diagram illustrates the logical workflow for the method development process.

G cluster_dev Method Development Workflow A Analyte Characterization (Structure, Polarity, pKa, UV) B Initial Column & Mobile Phase Screening A->B C Select C18 Column B->C D Screen Organic Modifier (ACN vs. MeOH) B->D E Optimize Mobile Phase pH & Buffer Concentration B->E F Determine Optimal Detection Wavelength (λmax) B->F G Optimize Gradient/Isocratic Elution Profile C->G D->G E->G F->G H Final Optimized Method

Caption: HPLC Method Development Workflow.

Final Optimized HPLC Method and Protocol

This section provides the detailed protocol for the established analytical method.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (KH₂PO₄), Sodium Hydroxide, Water (HPLC Grade).

  • Standard: 2-(Methoxymethyl)imidazo[1,2-a]pyridine reference standard (>99% purity).

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with 1 M Sodium Hydroxide. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the 20 mM Phosphate Buffer (pH 7.0) and Acetonitrile in a 60:40 (v/v) ratio. Degas the solution by sonication or helium sparging.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 247 nm
Run Time 10 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline, which provides a framework for ensuring analytical procedures are suitable for their intended purpose.[14][15]

Validation Parameters

The validation process assesses the following key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The relationship between these validation parameters is visualized below.

G cluster_val ICH Q2(R1) Method Validation Method Optimized HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness (Flow, Temp, pH) Method->Robustness

Caption: Core Parameters of HPLC Method Validation.

Validation Results and Discussion

The following tables summarize the acceptance criteria and typical results obtained during the validation of this method.

Table 1: System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 1.0% (for n=6 injections)0.45%
Table 2: Linearity

Linearity was assessed using six concentration levels, with each level injected in triplicate.

Concentration Range1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Close to zero
Table 3: Accuracy and Precision

Accuracy was determined by the spike recovery method at three concentration levels (80%, 100%, 120% of a target concentration, e.g., 25 µg/mL). Precision was evaluated as repeatability (%RSD of 6 replicate injections) and intermediate precision (analysis on different days).

LevelAccuracy (% Recovery)Precision (%RSD)
Low (80%) 98.0% - 102.0%< 2.0%
Medium (100%) 98.0% - 102.0%< 2.0%
High (120%) 98.0% - 102.0%< 2.0%
Table 4: Sensitivity and Robustness
ParameterResult
LOD ~0.1 µg/mL (Based on S/N ratio of 3:1)
LOQ ~0.3 µg/mL (Based on S/N ratio of 10:1)
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), or mobile phase pH (±0.2 units).

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-(Methoxymethyl)imidazo[1,2-a]pyridine. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms its suitability for routine quality control analysis, stability studies, and other quantitative applications in a pharmaceutical research and development environment.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Agilent Technologies, Inc. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Agilent Technologies, Inc. (n.d.). Control pH During Method Development for Better Chromatography.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Journal of Chromatography A. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?
  • Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • PubChem. (n.d.). 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine.
  • LCGC International. (2019). Top Three HPLC Method Development Tips.
  • ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • Springer. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • ACS Publications. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Thai Journal of Online. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Activities.
  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Methoxymethyl (MOM) Ethers Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methoxymethyl (MOM) ether protecting group. This resource is designed for researchers, scientists, and professionals in drug development who utilize the MOM group for hydroxyl protection. Here, we address common challenges and frequently asked questions regarding the stability and cleavage of MOM ethers, particularly under acidic reaction conditions. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a methoxymethyl (MOM) ether and why is it used as a protecting group?

A1: A methoxymethyl (MOM) ether is a protective group used in organic synthesis to temporarily block a hydroxyl group (-OH) from participating in a reaction. Structurally, it is an acetal (R-O-CH₂-O-CH₃).[1] MOM ethers are favored for their ease of installation and their stability across a moderate pH range (pH 4 to 12) and in the presence of many non-acidic reagents, including common oxidizing agents, reducing agents, and organometallics.[2][3] This stability allows chemists to perform various transformations on other parts of a complex molecule without affecting the protected alcohol.

Q2: What is the general mechanism for the acidic cleavage of a MOM ether?

A2: The deprotection of a MOM ether is an acid-catalyzed hydrolysis reaction.[1] The mechanism proceeds via the following key steps:

  • Protonation: The ether oxygen of the MOM group is protonated by an acid (H⁺), which turns it into a good leaving group (methanol).[1][4]

  • Formation of an Oxocarbenium Ion: The protonated ether cleaves, releasing a molecule of methanol and forming a resonance-stabilized oxocarbenium ion (R-O⁺=CH₂).[1]

  • Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the electrophilic carbon of the oxocarbenium ion.[5][6]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the original hydroxyl group and release formaldehyde as a byproduct.[1]

dot digraph "MOM_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of Acid-Catalyzed MOM Deprotection", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Acid-catalyzed cleavage of a MOM ether.

Q3: What are some standard acidic conditions for MOM group removal?

A3: A variety of acidic conditions can be employed to cleave MOM ethers. The choice of reagent often depends on the sensitivity of the substrate to acid. Common conditions include:

  • Hydrochloric Acid (HCl): A solution of concentrated HCl in a protic solvent like methanol or aqueous ethanol is a classic and effective method.[2][3]

  • Trifluoroacetic Acid (TFA): TFA in an aprotic solvent such as dichloromethane (DCM) is another common procedure.[1]

  • Pyridinium p-toluenesulfonate (PPTS): PPTS is a milder acidic catalyst often used in alcoholic solvents for substrates that cannot tolerate strong acids.[1]

  • Lewis Acids: Certain Lewis acids like zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) can also facilitate MOM cleavage, often at lower temperatures.[3][7]

Troubleshooting Guide

Q4: My MOM deprotection reaction is slow or incomplete. What factors should I consider?

A4: If you are experiencing incomplete deprotection, consider the following troubleshooting steps:

  • Acid Strength & Stoichiometry: The rate of cleavage is highly dependent on the acidity of the medium. If using a mild acid like PPTS, the reaction may require heat or longer reaction times. With strong Brønsted acids like HCl or TFA, ensure a sufficient catalytic amount is present. Trace impurities in your solvent or on glassware could be neutralizing the acid.

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can significantly accelerate the cleavage rate.[3] However, be cautious of potential side reactions with sensitive substrates.

  • Solvent Choice: The reaction is typically faster in protic solvents (e.g., methanol, ethanol, water) which can participate in the hydrolysis mechanism. If using an aprotic solvent like DCM, the presence of a small amount of water is necessary for the final hydrolysis step.

  • Steric Hindrance: The rate of acid-catalyzed MOM cleavage is influenced by the steric environment around the ether. The order of reactivity is generally tertiary > secondary > primary alcohols.[8] A MOM group on a sterically hindered secondary or tertiary alcohol may require more forcing conditions (stronger acid, higher temperature, or longer time) for complete removal.

Q5: I am observing unexpected cleavage of my MOM group during a reaction that is supposed to be non-acidic. What could be the cause?

A5: Unintended cleavage of a MOM group is a common issue and often points to cryptic acidic conditions or reagent-specific interactions.

  • Lewis Acidic Reagents: Many reagents not typically thought of as acids can exhibit Lewis acidity and catalyze MOM cleavage. This is particularly common with:

    • Titanium tetrachloride (TiCl₄), Tin tetrachloride (SnCl₄), Boron trifluoride etherate (BF₃·OEt₂): Often used in aldol or Friedel-Crafts type reactions, these strong Lewis acids can readily cleave MOM ethers.[3]

    • Diisobutylaluminum hydride (DIBAL-H): This reducing agent is Lewis acidic and has been known to cause MOM deprotection.[3]

    • Grignard Reagents (RMgX): While primarily basic, Grignard reagents can have Lewis acidic character, especially if magnesium salts (MgBr₂) are present. Chelation to the MOM oxygen can facilitate cleavage.[3]

  • Trace Acid Impurities: Reagents like chloroform (can contain trace HCl) or silica gel used for chromatography (inherently acidic) can cause premature deprotection of sensitive MOM-protected compounds.[9]

  • In-situ Acid Generation: Some reaction conditions can generate acid in situ. For example, using acetyl chloride in methanol generates HCl, which can cleave MOM groups.[1]

Troubleshooting Workflow for Unexpected Cleavage dot digraph "Troubleshooting_Cleavage" { graph [splines=ortho, nodesep=0.4, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Decision tree for troubleshooting unexpected MOM cleavage.

Q6: How can I selectively remove a MOM group in the presence of other acid-sensitive protecting groups like silyl ethers (TBS, TIPS) or ketals?

A6: Achieving selectivity can be challenging as many acid-labile groups have similar reactivity profiles. However, fine-tuning the reaction conditions can often provide the desired outcome.

Reagent SystemTarget GroupSurviving Group(s)Rationale & Key Considerations
PPTS, MeOH, reflux MOMTBS, TBDPSPPTS is a mild acid. Silyl ethers are generally more stable to these conditions than acetals like MOM.[1]
HCl (cat.), MeOH/H₂O, 0°C to RT MOMPMBWhile both are acid-labile, MOM ethers are often cleaved under conditions that leave the more stable p-methoxybenzyl (PMB) ether intact.[1]
ZnBr₂, n-PrSH, CH₂Cl₂, 0°C MOMTBDPS, AcetateThis Lewis acid/soft nucleophile system shows high selectivity for MOM ethers, cleaving them rapidly (often in <10 minutes) while leaving many other groups untouched.[7][10]
TBSOTf, 2,2'-bipyridyl Aliphatic MOMAromatic MOM, TritylThis system can selectively deprotect aliphatic MOM ethers while leaving aromatic MOM ethers and even highly acid-sensitive trityl (Tr) ethers intact.[11][12]

Experimental Protocols

Protocol 1: Standard MOM Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).

  • Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5–2.0 equiv).

  • Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.2–1.5 equiv) to the solution. Caution: MOMCl is a potent carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Separate the organic and aqueous layers. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.[3]

Protocol 2: Standard Acidic Deprotection of a MOM Ether using HCl

This protocol outlines a common method for removing a MOM group using hydrochloric acid.

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a suitable solvent, typically methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).[3]

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops for a small-scale reaction, or ~0.1-1.0 M final concentration).

  • Reaction: Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the cleavage if necessary.[3] Monitor the reaction by TLC. The reaction time can vary from 1 hour to overnight depending on the substrate.

  • Workup: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction & Purification: Remove the organic solvent (MeOH or THF) under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.[3]

References

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677. Available at: [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-64. Available at: [Link]

  • Pearson Education. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Available at: [Link]

  • Scribd. (n.d.). Acetal Formation and Cleavage Mechanisms. Available at: [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Available at: [Link]

  • Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. Available at: [Link]

  • SciSpace. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Available at: [Link]

  • HETEROCYCLES. (2012). SELECTIVE DEPROTECTION OF METHYLENE ACETALS AND MOM ETHERS IN THE PRESENCE OF KETALS. Vol. 86, No. 1. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9377–9383. Available at: [Link]

  • Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition. Available at: [Link]

  • Wuts, P. G. M. (2023). Greene's Protective Groups in Organic Synthesis, 6th Edition. DOKUMEN.PUB. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of MOM ether 29 with methanolic HCl. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Barnes & Noble. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Available at: [Link]

  • Morressier. (2018). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride. Available at: [Link]

  • Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]

  • Reddit. (2021). Stability of -OMOM protecting groups. Available at: [Link]

Sources

Technical Support: Stability & Storage of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle widely used in medicinal chemistry (e.g., Zolpidem, Alpidem). While the parent ring system is aromatic and relatively stable, it possesses specific electronic characteristics that make it susceptible to oxidative degradation under improper storage.

The Core Issue: The bridgehead nitrogen (N4) and the C3 position are electronically coupled. The C3 position is highly nucleophilic (similar to the C3 of indole). Long-term exposure to air (oxygen) and light, particularly in solution, facilitates N-oxidation and C3-oxidative functionalization .

This guide provides a self-validating system to diagnose, prevent, and remediate this degradation.

Module 1: Diagnosis & Detection

How do I know if my compound has degraded?

Q: My sample has changed color. Is it still usable?

A: Color change is the primary visual indicator of oxidative stress.

  • Pure State: White to off-white crystalline solid.

  • Early Degradation: Pale yellow or beige tint (surface oxidation).

  • Advanced Degradation: Brown/Orange oiling or sticky solid (formation of N-oxides and subsequent conjugated polymerization).

Q: What signals should I look for in LC-MS?

A: Use the following mass shift indicators to validate purity.

Mass Shift (

m/z)
Likely ImpurityMechanism
+16 Da N-Oxide Direct oxidation of the bridgehead nitrogen (N4).
+16 Da C3-OH Radical oxidation at the C3 nucleophilic center.
+32 Da Di-oxidation Formation of both N-oxide and C3-hydroxyl species.
+14 Da Carbonyl Oxidation of methylene groups if alkyl chains are attached.

Module 2: Root Cause Analysis (The "Why")

Understanding the mechanism is the key to prevention.

Q: Why is this scaffold sensitive to air?

A: The imidazo[1,2-a]pyridine ring is electron-rich. The "bridgehead" nitrogen pushes electron density into the 5-membered ring, making the C3 position susceptible to electrophilic attack.

The Degradation Pathway:

  • Photo-excitation: Ambient light excites the molecule or trace impurities (sensitizers).

  • Singlet Oxygen (

    
    ):  Energy transfer converts triplet oxygen to reactive singlet oxygen.
    
  • Attack: Singlet oxygen attacks the electron-rich C3-C2 double bond or the bridgehead Nitrogen.

Visualization: Oxidative Degradation Pathway

Figure 1: Mechanism of environmental degradation.

OxidationMechanism Parent Imidazo[1,2-a]pyridine (Parent) Env Triggers: UV Light + O2 Parent->Env Excited Excited State (Singlet Oxygen Formation) Env->Excited Energy Transfer NOxide Product A: N-Oxide (+16 Da) (Bridgehead Oxidation) Excited->NOxide Electrophilic Attack at N4 C3Ox Product B: C3-Hydroxyl/Ketone (Nucleophilic Attack) Excited->C3Ox Radical Attack at C3

Caption: Light-induced excitation facilitates oxygen attack at the N4 and C3 positions.

Module 3: Storage Protocols (The "How")

Preventative maintenance for library integrity.

Q: What are the optimal storage conditions?

A: Follow this tiered storage protocol based on the duration of storage.

Table 1: Storage Matrix
DurationStateTemperatureAtmosphereContainer Type
< 1 Week SolidAmbient (20-25°C)Air (capped)Clear Glass
1-6 Months SolidRefrigerated (4°C)N

/ Argon
Amber Vial
> 6 Months SolidFrozen (-20°C)Argon (Sealed)Amber Vial + Parafilm
Any Solution -20°C or -80°C Argon Amber Vial
Q: Can I store it in DMSO?

A: Use Caution. While DMSO is a standard solvent for biological screening, it is hygroscopic and can act as a mild oxidant under specific conditions.

  • Risk: DMSO absorbs water from the air, promoting hydrolysis if sensitive substituents (e.g., esters, imines) are present on the ring.

  • Recommendation: For long-term solution storage, use anhydrous Acetonitrile (MeCN) at -20°C. If DMSO is required for bio-assays, prepare fresh stocks or store single-use aliquots at -80°C to prevent freeze-thaw cycles which introduce moisture and oxygen.

Module 4: Remediation & Troubleshooting

The sample is degraded. How do I fix it?

Q: Can I purify a degraded batch?

A: Yes. The N-oxide and oxidative impurities are significantly more polar than the parent imidazo[1,2-a]pyridine. They can be easily removed.

Protocol: Purification of Oxidized Batches
  • Dissolution: Dissolve the crude/degraded solid in a minimum amount of Dichloromethane (DCM).

  • Adsorption: Add silica gel to the solution and evaporate to dryness (dry loading). Note: Wet loading is discouraged as the oxidized impurities may streak.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (0%

      
       100% EtOAc).
      
    • Elution Order: The parent heterocycle will elute first (less polar). The N-oxide and brown polymeric impurities will adhere strongly to the baseline or elute only with highly polar solvents (e.g., MeOH/DCM).

  • Validation: Check the collected fractions via TLC. The N-oxide will appear as a spot with much lower R

    
     than the parent.
    
Decision Tree: Batch Assessment

Figure 2: Workflow for assessing and handling stored samples.

DecisionTree Start Inspect Sample (Visual + LCMS) CheckColor Color Change? Start->CheckColor CheckMass Mass Shift (+16)? CheckColor->CheckMass Yes (Yellow/Brown) Good Pass: Use in Assay CheckColor->Good No (White) CheckMass->Good None Purify Action: Silica Column (Hex/EtOAc) CheckMass->Purify Trace (<10%) Discard Fail: >50% Degradation (Discard) CheckMass->Discard Major (>50%) Purify->Good Post-QC Check

Caption: Standard operating procedure for validating stored chemical inventory.

References

  • General Stability & Safety Data: Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine.

  • Synthesis & Oxidative Mechanisms: Bagdi, A. K., et al. "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal.

  • N-Oxide Formation: University of Bristol. Reactivity of Pyridine N-oxides.

  • Purification Protocols: MDPI. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Molecules.

Sources

Technical Support Center: Purification Strategies for Removing 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 2-aminopyridine (2-AP) from reaction mixtures.

Executive Summary

2-Aminopyridine (2-AP) is a common nucleophile in medicinal chemistry, often used to synthesize kinase inhibitors and GPCR ligands. However, it presents distinct purification challenges:

  • Amphoteric Nature: With a pKa of 6.86 (conjugate acid), it exists in equilibrium between neutral and protonated states at physiological pH, leading to "streaking" on silica.

  • Coordination: The pyridine nitrogen and exocyclic amine can chelate metal catalysts (Pd, Cu), carrying them into the final product.

  • Toxicity: It is a known genotoxin, requiring stringent removal to meet pharmaceutical standards.

This guide provides three tiered strategies for removal, ranked by operational complexity and specificity.

Module 1: Liquid-Liquid Extraction (LLE) Strategies

Best for: Crude reaction mixtures where the product is neutral or acid-stable .

Strategy A: The Copper Sulfate (CuSO₄) Complexation

Why it works: 2-AP acts as a bidentate or monodentate ligand. Copper(II) ions coordinate strongly with the pyridine nitrogen, forming a water-soluble, deep blue/purple complex. This method is self-validating due to the color change.

Protocol:

  • Dissolve the crude reaction mixture in a non-polar organic solvent (EtOAc or DCM). Avoid ethers if possible, as they can coordinate Cu.

  • Prepare a saturated aqueous solution of CuSO₄ (approx. 10% w/v).

  • Wash the organic layer with the CuSO₄ solution.[1][2]

    • Observation: The aqueous layer will turn from pale blue to deep royal blue/purple as it extracts the 2-AP.

  • Repeat the wash until the aqueous layer retains its original pale blue color (indicating no further extraction of amine).

  • Perform a final wash with brine to remove residual copper salts.

  • Dry organic layer over Na₂SO₄ and concentrate.

Strategy B: pH-Controlled Acid Wash

Why it works: At pH < 4, 2-AP (pKa 6.86) is >99.9% protonated (pyridinium salt) and partitions into the aqueous phase.

Protocol:

  • Dissolve crude in EtOAc.

  • Wash with 0.5 M to 1.0 M HCl (or 10% Citric Acid for acid-sensitive protecting groups like Boc).

  • Back-extract the aqueous layer once with EtOAc to recover any trapped product.

  • Combine organic layers and wash with saturated NaHCO₃ (to neutralize trace acid) followed by brine.

Data Summary: Solvent Partitioning

Solvent System pH Condition 2-AP Phase Distribution Suitability
EtOAc / Water Neutral (pH 7) ~50:50 Split Poor (Loss of yield)
EtOAc / 1M HCl Acidic (pH 1) >99% Aqueous Excellent (For neutral products)

| DCM / sat. CuSO₄ | Neutral | >95% Aqueous (Complex) | High (Visual confirmation) |

Module 2: Scavenger Resin Workflows

Best for: Late-stage purification, products containing other basic centers (e.g., tertiary amines), or when acid washing is destructive.

The "Chemical Hook" Method

Since 2-AP contains a primary amine , we can use electrophilic resins to covalently bond to it, leaving tertiary amine products untouched.

Recommended Resins:

  • Isocyanate Resins (e.g., PS-Isocyanate): Reacts to form an insoluble urea.

  • Aldehyde Resins (e.g., PS-Benzaldehyde): Reacts to form an imine (Schiff base).

Protocol (Batch Mode):

  • Dissolve crude mixture in dry DCM or THF (approx. 10 mL/g).

  • Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated excess 2-AP.

  • Add a mild base (e.g., 2 eq. DIPEA) if the reaction was acidic; otherwise, neutral is fine.

  • Agitate (do not stir with magnetic bar to avoid crushing beads) at room temperature for 4–16 hours .

    • Monitoring: Check supernatant by TLC. 2-AP spot should disappear.

  • Filter through a fritted funnel or Celite pad.

  • Rinse resin with DCM. The filtrate contains the purified product.

Module 3: Chromatographic Optimization

Best for: Final polishing or when LLE/Scavenging is insufficient.

Troubleshooting Tailing on Silica

2-AP tails severely on standard silica due to hydrogen bonding with acidic silanols.

Solution 1: The "Amine Modifier" Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA in DCM/MeOH).

  • Mechanism:[3][4][5][6] TEA saturates the active silanol sites, allowing 2-AP to elute as a sharp band.

Solution 2: Alternative Stationary Phases

  • Amino-Silica (NH2-SiO2): The surface is already basic, preventing interaction.

  • Florisil (Magnesium Silicate): 2-AP binds tightly to Florisil. Often, the product can be eluted with low polarity solvents (Hex/EtOAc), while 2-AP remains stuck at the baseline.

Visual Decision Guide

PurificationStrategy Start Start: Crude Mixture with 2-AP CheckProduct Analyze Product Properties Start->CheckProduct IsProductBasic Is the Product Basic? CheckProduct->IsProductBasic No No IsProductBasic->No Neutral/Acidic Yes Yes IsProductBasic->Yes Contains 3° Amine IsProductAcidSens Is Product Acid Sensitive? IsProductAcidSens->No Stable IsProductAcidSens->Yes Labile (e.g. Boc) AcidWash Method A: 1M HCl Wash (Rapid, Cheap) CuWash Method B: CuSO4 Wash (Visual Indicator) Scavenger Method C: PS-Isocyanate Resin (Chemoselective for 1° Amines) Chromatography Method D: Amine-Modified Silica (DCM/MeOH + 1% TEA) No->IsProductAcidSens No->AcidWash Yes->CuWash Yes->Scavenger Best Purity Yes->Chromatography If Resin Unavailable

Caption: Decision Logic for selecting the optimal purification strategy based on product stability and basicity.

Frequently Asked Questions (FAQ)

Q: I used the CuSO₄ wash, but my product is also a pyridine. Will it be removed? A: It depends on sterics and electron density. 2-Aminopyridine is a strong ligand because the exocyclic amine donates electron density to the ring nitrogen.[4] Electron-deficient pyridines (e.g., those with esters/nitriles) or sterically hindered pyridines (2,6-disubstituted) coordinate much more weakly. You can titrate the wash: use dilute CuSO₄ and monitor the aqueous layer. If your product is valuable, run a small-scale test first.

Q: Can I remove 2-AP by rotovap? A: Generally, no. The boiling point of 2-AP is 204–210 °C .[7][8] It will not sublime or evaporate under standard rotary evaporator conditions. It requires high-vacuum drying (>50 °C at <1 mbar) to remove trace amounts, but bulk removal via evaporation is inefficient.

Q: My flash column failed; the 2-AP co-eluted with my product. A: This often happens if the mobile phase pH is near the pKa (6.8).

  • Fix: Shift the pH. If you run in DCM/MeOH/NH₄OH (90:9:1) , the 2-AP will be neutral and elute earlier/sharper.

  • Alternative: Use a Cation Exchange (SCX) cartridge. Load the mixture in MeOH. 2-AP (and your basic product) will stick. Wash with MeOH. Elute with 2M NH₃ in MeOH. This separates them from non-basic impurities, but not from each other. For separation from the product, refer to the Scavenger Resin section above.[2][9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676, 2-Aminopyridine. Retrieved from [Link]

  • Not Voodoo (University of Rochester). Workup: Removing Amines (Copper Sulfate Wash Protocol).[1] Retrieved from [Link]

  • Biotage. Strategies for Flash Chromatography of Basic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of imidazopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this privileged heterocyclic scaffold. Here, you will find in-depth answers to common questions and practical troubleshooting advice to overcome challenges related to regioselectivity in your experiments.

Introduction to Imidazopyridine Reactivity

The imidazo[1,2-a]pyridine core is a valuable pharmacophore found in numerous approved drugs, such as zolpidem and alpidem. Its fused bicyclic structure presents multiple sites for functionalization, but also significant challenges in controlling the position of substitution. The inherent electronic properties of the ring system dictate its reactivity, with the C-3 position being the most electron-rich and, therefore, the most common site for electrophilic and radical attack. This guide will provide you with the knowledge and protocols to selectively functionalize the imidazopyridine core at your desired position.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization of imidazo[1,2-a]pyridines often regioselective for the C-3 position?

The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine ring is governed by the stability of the Wheland intermediate formed upon attack by an electrophile. Attack at the C-3 position allows for the positive charge to be delocalized over both the imidazole and pyridine rings without disrupting the aromaticity of the pyridine ring. This results in a more stable intermediate compared to attack at other positions, such as C-2, where charge delocalization would disrupt the pyridine's aromatic sextet.[1][2]

Q2: What are the main strategies to achieve functionalization at the C-2 position?

Achieving C-2 selectivity requires overcoming the intrinsic preference for C-3 functionalization. The most common strategies include:

  • Directed Metalation: This involves the use of a directing group, often at the N-1 position or attached to a C-2 substituent, to guide a metalating agent (typically an organolithium reagent) to the C-2 position. The resulting C-2 metalated species can then be trapped with various electrophiles.[3][4]

  • Halogen-Metal Exchange: If a halogen is present at the C-2 position, a halogen-metal exchange reaction can be used to generate a C-2 organometallic intermediate.

  • Specific Synthetic Routes: Certain synthetic methods for constructing the imidazopyridine ring itself can install a substituent at the C-2 position from the outset. For example, the condensation of 2-aminopyridines with α-haloketones can lead to 2,3-disubstituted imidazo[1,2-a]pyridines.[2]

Q3: How can I control the regioselectivity of N-alkylation on the imidazopyridine core?

The N-alkylation of imidazopyridines can be complex due to the presence of multiple nitrogen atoms. For the imidazo[4,5-b]pyridine system, for instance, alkylation can occur at N-1, N-3 (imidazole ring), and N-4 (pyridine ring).[5] The outcome is influenced by:

  • Steric Hindrance: Bulky alkylating agents may favor less sterically hindered nitrogen atoms.

  • Electronic Effects: The electron density at each nitrogen atom, which can be modulated by substituents on the ring, will influence its nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the kinetic versus thermodynamic product distribution. For example, using a milder base like potassium carbonate in DMF is a common condition.[5][6]

Q4: Is it possible to functionalize the pyridine ring of the imidazo[1,2-a]pyridine scaffold?

Yes, functionalization of the pyridine ring (positions C-5, C-6, C-7, and C-8) is possible, although it often requires specific strategies. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, methods such as directed ortho-metalation (DoM) can be employed. For instance, a directing group at a specific position can facilitate lithiation and subsequent functionalization of an adjacent carbon. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are effective for functionalizing pre-halogenated imidazopyridines at positions like C-6 or C-8.[7]

Troubleshooting Guide

This section provides solutions to common regioselectivity problems encountered during the functionalization of imidazopyridines.

Issue 1: Poor or No Regioselectivity in C-3 Halogenation

Problem: You are attempting to halogenate your imidazo[1,2-a]pyridine at the C-3 position but are observing a mixture of products or no reaction.

Possible Causes & Solutions:

  • Inappropriate Halogenating Agent: The reactivity of the halogenating agent is crucial. N-Halosuccinimides (NXS) are commonly used for C-3 halogenation.

    • N-Bromosuccinimide (NBS): Generally provides good to excellent selectivity for C-3 bromination under mild conditions.[8]

    • N-Chlorosuccinimide (NCS): Can also be effective for C-3 chlorination.[6]

    • N-Iodosuccinimide (NIS): Used for C-3 iodination.[8]

    • Sodium Chlorite/Bromite: These have been reported as effective and regioselective halogen sources in the presence of an acid like acetic acid.[6][9]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of additives can influence the outcome.

    • Solvent: Acetonitrile, DMF, and chlorinated solvents are commonly used.

    • Temperature: Reactions are often run at room temperature, but gentle heating may be required for less reactive substrates.

Workflow for Troubleshooting C-3 Halogenation

Sources

Overcoming low solubility of imidazopyridines in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMP-SOL-001 Status: Open Priority: High (Critical Path for Bioavailability) Assigned Specialist: Senior Application Scientist, SoluTech Global

Overview: The Imidazopyridine Challenge

Welcome to the SoluTech Support Hub. You are likely accessing this guide because your imidazopyridine scaffold (e.g., Zolpidem, Alpidem derivatives) is exhibiting "brick-dust" properties: high crystallinity, high melting point, and poor aqueous solubility (BCS Class II).

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to overcome the specific thermodynamic and kinetic barriers of the imidazo[1,2-a]pyridine core.

Module 1: Chemical Modification (Salt Formation)

The Science: The imidazo[1,2-a]pyridine nucleus possesses a specific basic center. Unlike the bridgehead nitrogen (which is essential for aromaticity and often non-basic), the pyridine-like nitrogen in the imidazole ring (typically N1 or N3 depending on numbering convention, but chemically the


 nitrogen with an available lone pair) is your target.[1]

Most imidazopyridines exhibit a pKa in the range of 4.5 – 6.8 . This allows for salt formation, but the choice of counter-ion is critical to prevent the "common ion effect" precipitation in vivo.

Troubleshooting Protocol:

Q: My HCl salt precipitates immediately in simulated intestinal fluid (SIF). Why? A: The hydrochloride salt is often too soluble in low pH (stomach) but hits a "solubility cliff" when the pH rises in the intestine (pH 6.8), causing the free base to crash out (the "spring and parachute" failure).

Corrective Action: Switch to a dicarboxylic acid cocrystal or salt (e.g., Tartrate, Fumarate, Succinate). These counter-ions provide a buffering microenvironment around the dissolving particle, maintaining a lower local pH and extending the supersaturation window.

Experimental Workflow: Salt/Cocrystal Screening

SaltSelection Start Start: Imidazopyridine Free Base Check_pKa Determine pKa (Potentiometric Titration) Start->Check_pKa pKa_Decision Is pKa > 4.0? Check_pKa->pKa_Decision Salt_Route Salt Formation Route pKa_Decision->Salt_Route Yes Cocrystal_Route Cocrystal Route pKa_Decision->Cocrystal_Route No (Too weakly basic) CounterIon Select Counter-ion: (pKa_acid < pKa_base - 2) Salt_Route->CounterIon Coformer Select Coformer: (Carboxylic acids, Amides) Cocrystal_Route->Coformer Screening Solvent-Assisted Grinding (Liquid Assisted Grinding - LAG) CounterIon->Screening Coformer->Screening Analysis Analyze via PXRD & DSC Screening->Analysis

Caption: Decision tree for selecting between salt formation and cocrystallization based on the basicity of the imidazopyridine nitrogen.

Module 2: Molecular Encapsulation (Cyclodextrins)

The Science: Imidazopyridines are lipophilic guests that fit well into the hydrophobic cavity of


-Cyclodextrin (

-CD). However, native

-CD has limited solubility.[2] The industry standard for this scaffold is Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
or Randomly Methylated

-CD (RAMEB)
.

Mechanistic Insight: The inclusion complex shields the hydrophobic aromatic rings from the aqueous environment. For Zolpidem-like structures, the tolyl or phenyl rings usually insert into the cavity, leaving the polar amide/polar groups exposed to the solvent.

Data: Solubility Enhancement of Zolpidem (Example)

Host MoleculeTypeSolubility Gain (Approx.)Mechanism
Water (Control)-1xReference

-CD
Natural2-4xLimited by host solubility
HP-

-CD
Derivative35-50x Amorphous complexation
RAMEB Derivative50-80x Surface tension reduction + Inclusion

Protocol: Phase Solubility Study (Higuchi-Connors)

  • Preparation: Add excess imidazopyridine to vials containing increasing concentrations of HP-

    
    -CD (0 – 100 mM).
    
  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane (avoid nylon, which can adsorb drug).

  • Analysis: Quantify via HPLC-UV.

  • Calculation: Plot Drug Concentration vs. CD Concentration.

    • Linear (A_L type): 1:1 Complex (Ideal).

    • Positive Deviation (A_P type): 1:2 Complex (Higher order).

Module 3: Physical Modification (Amorphous Solid Dispersions)

The Science: If salts and complexation fail, you must disrupt the crystal lattice entirely. Imidazopyridines often have high lattice energy (high melting points). Amorphous Solid Dispersions (ASD) freeze the drug in a disordered, high-energy state within a polymer matrix.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Best for preventing recrystallization at intestinal pH.

  • PVP/VA (Copovidone): Excellent for Hot Melt Extrusion (HME) due to thermal stability.

Troubleshooting Protocol:

Q: My ASD works initially but recrystallizes after 1 month. Why? A: The drug load is likely above the miscibility limit of the polymer, or moisture uptake has lowered the glass transition temperature (


).

Corrective Action:

  • Reduce Drug Load: Target 20-30% w/w.

  • Switch Process: If using Spray Drying, ensure residual solvent is <0.5%. If using HME, ensure the processing temperature is

    
     but below degradation.
    

Experimental Workflow: ASD Manufacturing

ASD_Workflow Input Imidazopyridine + Polymer (HPMC-AS or PVP-VA) Choice Select Method Input->Choice HME Hot Melt Extrusion (Solvent-free) Choice->HME Thermostable Drug SD Spray Drying (DCM/Methanol) Choice->SD Thermolabile Drug Process_HME Melt & Extrude (Temp > Tg) HME->Process_HME Process_SD Atomize & Dry (Rapid solvent removal) SD->Process_SD Characterization DSC & PXRD (Confirm Amorphous Halo) Process_HME->Characterization Process_SD->Characterization

Caption: Workflow for selecting and processing Amorphous Solid Dispersions (ASD).

FAQ: Rapid Fire Troubleshooting

Q: Can I use cosolvents for IV formulations? A: Yes, but be cautious. Imidazopyridines are prone to precipitation upon dilution in the bloodstream (phlebitis risk).

  • Recommendation: Use a ternary system: Drug + PEG 400 (30%) + Ethanol (10%) + Water . Alternatively, use SBE-

    
    -CD (Captisol) for IV safety.
    

Q: What about particle size reduction (Nanomilling)? A: Nanomilling increases dissolution rate but not equilibrium solubility. It is effective only if the absorption is dissolution-rate limited (Class IIa), not solubility-limited (Class IIb). If your dose/solubility ratio is > 250mL, nanomilling alone will not suffice; you need salts or ASDs.

References
  • Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. National Institutes of Health (NIH).

  • Complexation of Zolpidem with 2‐hydroxypropyl‐β‐, methyl‐β‐, and 2‐hydroxypropyl‐γ‐cyclodextrin. Journal of Pharmaceutical Sciences.

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (NIH).

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.

  • Imidazo[1,2-a]pyridine Family: Versatile and Promising Heterocyclic Skeletons. National Institutes of Health (NIH).

Sources

Technical Support Center: Thermal Stability and Decomposition of Methoxymethyl (MOM) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methoxymethyl (MOM) derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize the MOM protecting group and require a deeper understanding of its thermal stability and degradation behavior. In the following sections, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My MOM-protected compound appears to be decomposing during routine operations like distillation or prolonged heating. How can I confirm this, and what are the primary causes?

Answer: This is a common and often subtle issue. The MOM (methoxymethyl) ether, while robust under many conditions, is fundamentally an acetal and can be sensitive to heat, particularly in the presence of impurities.[1]

Confirmation of Decomposition:

  • TLC/LC-MS Analysis: The simplest method is to compare a sample of your material before and after the thermal process (e.g., distillation). Spot both on a TLC plate. The appearance of a new, more polar spot (corresponding to the deprotected alcohol) is a strong indicator of decomposition. For more definitive evidence, LC-MS analysis will show a peak with the mass of the parent alcohol.

  • Crude NMR Spectroscopy: Take a quick ¹H NMR of the post-heating sample. Look for the disappearance or diminished integration of the characteristic MOM group signals (typically two singlets, ~4.6 ppm for -OCH₂O- and ~3.4 ppm for -OCH₃) and the reappearance of the alcohol's -OH proton signal.

Primary Causes & Preventative Measures:

  • Acidic Residue: The most frequent culprit is trace acidic contamination. MOM groups are notoriously labile to Brønsted and Lewis acids.[2][3] This acidity can originate from:

    • Silica Gel: Standard silica gel is slightly acidic and can promote deprotection, especially if the compound is left on a column for an extended period.[4]

      • Solution: Neutralize your crude product before chromatography, or use a neutralized silica gel (often pre-treated with a base like triethylamine). For highly sensitive substrates, consider switching to a different stationary phase like alumina (basic or neutral).

    • Reagents/Solvents: Ensure all solvents and reagents are pure and anhydrous. Acidic impurities in solvents like dichloromethane or reagents from previous steps can catalyze decomposition upon heating.[5]

  • Inherent Thermal Lability: While generally stable to moderate heat, every MOM-protected molecule has an intrinsic decomposition temperature. This temperature can be surprisingly low depending on the molecular structure (e.g., presence of neighboring groups that can participate in or stabilize decomposition intermediates).

Question 2: What are the main decomposition pathways for a MOM ether under thermal stress?

Answer: The decomposition of a MOM ether can proceed through several pathways, primarily dictated by the presence or absence of acid catalysts.

  • Acid-Catalyzed Pathway (Most Common): This is the dominant mechanism in most laboratory settings due to the prevalence of trace acids. The reaction proceeds via an oxocarbenium ion intermediate.[2][6]

    • Protonation of one of the ether oxygens makes it a good leaving group.

    • Loss of methanol (if the methoxy oxygen is protonated) or the parent alcohol (R-OH, if the other oxygen is protonated) generates a resonance-stabilized oxocarbenium ion ([CH₂=O⁺CH₃] or [R-O⁺=CH₂]).

    • This cation is then trapped by a nucleophile (like water from the workup or the solvent) to ultimately release the deprotected alcohol and formaldehyde/methanol byproducts.[2]

  • Uncatalyzed Thermal Pathway: In a scrupulously neutral, aprotic environment, decomposition requires higher temperatures. The mechanism is less defined but is thought to involve homolytic cleavage or concerted pathways, potentially generating radical species. This is generally a less efficient and higher-energy process than the acid-catalyzed route.

Below is a diagram illustrating the prevalent acid-catalyzed decomposition mechanism.

G substance substance intermediate intermediate product product reagent reagent MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether R-O(H)⁺-CH₂-O-CH₃ MOM_Ether->Protonated_Ether + H⁺ (Trace Acid) Oxocarbenium [ R-O=CH₂ ]⁺ (Oxocarbenium Ion) Protonated_Ether->Oxocarbenium - CH₃OH inv1 Oxocarbenium->inv1 + H₂O (Workup) Alcohol R-OH (Deprotected Alcohol) Byproducts Formaldehyde + Methanol (Byproducts) inv1->Alcohol inv1->Byproducts inv2 reagent_Hplus H⁺ reagent_H2O H₂O

Caption: Acid-catalyzed decomposition pathway of a MOM ether.

Question 3: How can I quantitatively assess the thermal stability of my MOM-protected compound?

Answer: For a quantitative measure, Thermogravimetric Analysis (TGA) is the gold standard.[7] TGA measures the change in mass of a sample as a function of temperature, providing a precise decomposition onset temperature (T_onset).

Experimental Protocol: Dynamic TGA for Thermal Stability Assessment

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature. Use an inert purge gas (typically Nitrogen or Argon) at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to sweep away volatile products.[8]

  • Sample Preparation: Place a small, representative amount of your purified compound (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).

  • Experimental Program:

    • Equilibration: Hold the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to allow the system to stabilize.

    • Temperature Ramp: Increase the temperature at a linear rate. A standard rate is 10 °C/min. This provides a good balance between resolution and experiment time.

    • Final Temperature: Continue heating to a temperature well beyond the expected decomposition, typically up to 600-800 °C, to observe the complete mass loss profile.[8]

  • Data Analysis: The output is a plot of mass (%) vs. temperature (°C). The T_onset is typically determined as the temperature at which a significant mass loss (e.g., 5%) begins, or by finding the onset point from the derivative of the TGA curve (DTG curve).

The workflow for investigating thermal instability is summarized in the diagram below.

G observation observation analysis analysis decision decision action action start Observation: Suspected Decomposition (e.g., during distillation) tlc Initial Check: TLC / LC-MS Analysis start->tlc decomposed Decomposition Confirmed? tlc->decomposed tga Quantitative Analysis: Run Thermogravimetric Analysis (TGA) decomposed->tga Yes end_stable Outcome: Compound is Stable. Check other variables. decomposed->end_stable No gcms Byproduct Identification: GC-MS of Headspace or Residue tga->gcms end_unstable Outcome: Instability Confirmed. Modify process conditions. gcms->end_unstable

Caption: Workflow for troubleshooting suspected thermal decomposition.

Question 4: What are the common decomposition byproducts, and how can I identify them?

Answer: Understanding the byproducts is crucial for mechanistic studies and for ensuring the purity of your final compound. The primary byproducts from an acid-catalyzed decomposition are the parent alcohol, formaldehyde, and methanol.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for identifying volatile decomposition products.[9][10]

Experimental Protocol: Headspace GC-MS Analysis of Decomposition Products

  • Sample Preparation: Place a small amount (1-2 mg) of your MOM-protected compound into a headspace vial.

  • Thermal Stress: Heat the sealed vial in the GC autosampler's incubator at a temperature known to cause decomposition (as determined by TGA or observation) for a set period (e.g., 30 minutes).

  • Injection: The automated system will inject a sample of the vapor phase (headspace) from the vial into the GC column.

  • Chromatographic Separation: Use a suitable GC column (e.g., a polar column like a wax or a mid-polarity column like a 1301Sil MS) to separate the volatile components.[9]

  • Mass Spectrometry Detection: As components elute from the column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects these fragments.

  • Data Analysis:

    • Identify peaks in the chromatogram.

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for identification.[10]

    • Look for the characteristic mass spectra of expected byproducts.

Data Interpretation:

The following table summarizes key byproducts and their expected mass spectral characteristics.

CompoundCommon NameKey Mass Fragments (m/z)Notes
CH₂OFormaldehyde30, 29, 28Very volatile. May be difficult to detect depending on conditions.
CH₃OHMethanol32, 31, 29A primary byproduct of the acid-catalyzed mechanism.
CH₂(OCH₃)₂Dimethoxymethane75, 45, 29Can form from the recombination of intermediates.
R-OHParent AlcoholVaries (M⁺, M-1, M-18)The primary non-volatile product. Can be analyzed by direct injection if soluble and volatile enough.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic Cleavage of Ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Methoxymethyl Ether. Ataman Kimya. Retrieved from [Link]

  • Sato, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Source not available].
  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2021). Stability of -OMOM protecting groups. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. Retrieved from [Link]

  • Semantics Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Request PDF. Retrieved from [Link]

  • YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. Retrieved from [Link]

  • University of Illinois. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • NASA. (1966). Thermal Degradation Studies of Several Pyrrone Films. NASA Technical Reports Server. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. Request PDF. Retrieved from [Link]

  • NCBI. (2018). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Solvent Selection for 1H NMR Assignment of 2-(Methoxymethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core for blockbuster anxiolytics like Zolpidem.[1] However, the structural elucidation of 2-substituted derivatives, such as 2-(Methoxymethyl)imidazo[1,2-a]pyridine , presents specific challenges due to the fused bicyclic aromatic system which often leads to signal overlap in the 6.8–7.5 ppm region.

This guide objectively compares the performance of two standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —for the unambiguous assignment of this molecule. While CDCl₃ is the industry standard for throughput, our analysis suggests that DMSO-d₆ offers superior dispersion for the critical aromatic protons (H-5, H-6, H-7, H-8) in this specific scaffold.

Structural Context & Numbering

Before analyzing spectral data, it is critical to establish the IUPAC numbering scheme used for assignment. The bridgehead nitrogen is position 4 (unassigned in 1H NMR), and the unique "bridgehead" proton is H-5.

Diagram 1: Molecular Structure & Numbering

G cluster_0 2-(Methoxymethyl)imidazo[1,2-a]pyridine N1 N1 C2 C2 (Substituted) N1->C2 H3 H3 (Singlet) C2->H3 CH2 CH2 (Methylene) C2->CH2 N4 N4 (Bridge) H3->N4 H5 H5 (Doublet) N4->H5 H6 H6 (Triplet) H5->H6 H7 H7 (Triplet) H6->H7 H8 H8 (Doublet) H7->H8 H8->N1 OMe OMe (Methoxy) CH2->OMe

Caption: Numbering scheme for 2-(Methoxymethyl)imidazo[1,2-a]pyridine. Note that H3 is a singlet due to substitution at C2.

Experimental Protocol

To ensure reproducibility, the following protocol minimizes concentration-dependent shifts (stacking effects) which are common in planar aromatic systems.

Standardized Workflow
  • Sample Preparation:

    • Mass: Dissolve 5–10 mg of analyte.

    • Volume: 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

    • Reference: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).

    • Filtration: Filter through a cotton plug to remove suspended solids that cause line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the isolated H-3 singlet).
      
    • Scans (NS): 16–32 scans are sufficient for this concentration.

    • Temperature: 298 K (25°C).

Comparative Analysis: CDCl₃ vs. DMSO-d₆[2][3][4]

The choice of solvent fundamentally alters the magnetic environment (anisotropy and dielectric constant), affecting the chemical shifts (


) and peak resolution.[2]
Table 1: Comparative Chemical Shift Data (ppm)
Proton AssignmentMultiplicityApprox.[1][3][2][4]

(CDCl₃)
Approx.[5][6]

(DMSO-d₆)

(Solvent Shift)
H-5 (Pyridine)dt / d8.05 – 8.108.45 – 8.55+0.45 (Large)
H-3 (Imidazole)s7.45 – 7.557.75 – 7.85+0.30
H-8 (Pyridine)d7.55 – 7.657.50 – 7.60-0.05
H-7 (Pyridine)ddd / t7.10 – 7.207.25 – 7.35+0.15
H-6 (Pyridine)td / t6.70 – 6.806.85 – 6.95+0.15
-CH₂- (Methylene)s4.60 – 4.654.50 – 4.55-0.10
-OCH₃ (Methoxy)s3.40 – 3.453.30 – 3.35-0.10
Performance Evaluation
Option A: Chloroform-d (CDCl₃) [2]
  • Pros:

    • Sharper Lines: Lower viscosity leads to narrower linewidths, allowing for the resolution of small long-range couplings (e.g.,

      
       or 
      
      
      
      ).
    • Convenience: Easy sample recovery; standard for initial screening.

  • Cons:

    • Spectral Crowding: In CDCl₃, H-7 and H-8 often converge, and the residual CHCl₃ peak (7.26 ppm) can obscure the H-7 multiplet.

    • Aggregation: Planar heterocycles may stack in non-polar solvents, causing concentration-dependent shifts.

Option B: DMSO-d₆ (Recommended) [1]
  • Pros:

    • Aromatic Dispersion: The high polarity and magnetic anisotropy of DMSO typically shift the H-5 proton significantly downfield (deshielding it from the bridgehead nitrogen lone pair). This isolates H-5 from the rest of the aromatic cluster.

    • Solubility: Ensures monomeric species, eliminating

      
      -stacking artifacts.
      
  • Cons:

    • Water Peak: The residual HDO peak (~3.33 ppm) often overlaps directly with the -OCH₃ signal of the methoxymethyl group. Mitigation: Use "100%" DMSO ampoules or dry the sample thoroughly.

Detailed Assignment Logic

This section explains the causality behind the assignment, moving beyond simple listing.

The Aromatic Region (6.5 – 8.5 ppm)
  • H-5 (The Anchor): This is the most deshielded proton (~8.1–8.5 ppm) due to the paramagnetic anisotropy of the adjacent bridgehead nitrogen and the ring current. It appears as a doublet (

    
     Hz).[5]
    
  • H-3 (The Singlet): The substitution at position 2 removes the coupling partner. H-3 appears as a sharp singlet. In DMSO, it is distinct; in CDCl₃, it may overlap with H-8.

  • H-6 & H-7 (The Multiplets):

    • H-6: Usually the most shielded aromatic proton (furthest upfield, ~6.8 ppm). It is a triplet of doublets (td).

    • H-7: Downfield of H-6 (~7.2 ppm).

  • H-8 (The Distal Doublet): Found ~7.6 ppm. It shows a large ortho-coupling to H-7 (

    
     Hz).
    
The Aliphatic Region (3.0 – 5.0 ppm)
  • -CH₂- (Methylene): A singlet integrating to 2H. The chemical shift (~4.6 ppm) is characteristic of a benzylic-like position attached to an oxygen.

  • -OCH₃ (Methoxy): A sharp singlet integrating to 3H (~3.4 ppm). Critical Check: If using DMSO, verify this peak is not the water signal by adding a drop of D₂O (the OMe will remain, water will shift/exchange).

Validation Workflow (2D NMR)

Relying solely on 1D NMR can be risky due to overlaps. The following workflow guarantees a self-validating assignment.

Diagram 2: Assignment Logic Flow

Workflow cluster_tips Expert Tip Start Start: 1H NMR Spectrum Step1 Identify H-5 (Most downfield doublet) Start->Step1 Step2 Run COSY Spectrum (Correlation Spectroscopy) Step1->Step2 Step3 Trace Connectivity: H5 -> H6 -> H7 -> H8 Step2->Step3 Vicinal Coupling Step4 Identify H-3 (Singlet, No COSY correlations) Step3->Step4 Exclusion Step5 Run HSQC (Heteronuclear Single Quantum Coherence) Step4->Step5 Step6 Confirm Side Chain CH2 correlates to C-CH2 OMe correlates to C-OMe Step5->Step6 Carbon Validation Tip If H-6/H-7 overlap in CDCl3, switch to DMSO-d6 immediately.

Caption: Logical workflow for unambiguous spectral assignment using 1D and 2D NMR techniques.

References

  • General Imidazo[1,2-a]pyridine Shifts

    • Blackburn, C., et al. "Parallel Synthesis of Imidazo[1,2-a]pyridines." Tetrahedron Letters, 1998. Link

  • Solvent Effects in NMR

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[7] Magnetic Resonance in Chemistry, 2006.[7] Link

  • Synthesis and Spectral Data of 2-Substituted Derivatives

    • Guchhait, S. K., et al. "A3-Coupling of 2-Aminopyridines: Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011. Link

  • Spectral Database for Organic Compounds (SDBS)

    • SDBS No. 1653 (Imidazo[1,2-a]pyridine core data). Link

Sources

Comparative Guide: Binding Affinities of Zolpidem vs. Alpidem

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Divergence

While both Zolpidem and Alpidem share the imidazopyridine core structure, their pharmacological fates were sealed by a critical divergence in binding selectivity.[1] Zolpidem remains the gold standard for insomnia treatment due to its exquisite selectivity for the


-subunit of the GABA-A receptor (formerly BZ1 or 

site).

In contrast, Alpidem (marketed as Ananxyl before withdrawal) exhibits a dual-binding profile. It retains high affinity for the central GABA-A


 subunit but possesses a massive, nanomolar affinity for the Translocator Protein (TSPO) , formerly known as the Peripheral Benzodiazepine Receptor (PBR) or 

site. This guide analyzes the quantitative binding data and experimental methodologies used to differentiate these two ligands.

Quantitative Binding Affinity Profile

The following data synthesizes


 (inhibition constant) values derived from competitive radioligand binding assays using rat cortical membranes and recombinant expression systems.
Table 1: GABA-A Receptor Subunit Selectivity

Note: Lower


 indicates higher affinity.
Receptor SubtypeSubunit CompositionZolpidem

(nM)
Alpidem

(nM)
Functional Consequence

(BZ1/

)

15 - 20 1 - 10 Sedation (Zolpidem) / Anxiolysis (Alpidem)

(BZ2/

)

~400> 100Anxiolysis, Muscle Relaxation

(BZ2/

)

~400> 100Anxiolysis, Muscle Relaxation


> 5,000 (Negligible)> 5,000Cognition/Memory
Table 2: Central vs. Peripheral Selectivity (The Critical Differentiator)
Target ReceptorLocationZolpidem

(nM)
Alpidem

(nM)
Selectivity Ratio (Zolpidem)
GABA-A (

)
CNS (Synaptic)~20~5High Selectivity
TSPO (PBR/

)
Mitochondrial Membrane> 10,000 0.5 - 5.0 No Affinity

Expert Insight: The clinical failure of Alpidem is often discussed in the context of hepatotoxicity, but pharmacologically, its defining feature is its "promiscuity" toward the mitochondrial TSPO. Zolpidem is a "clean" central BZ1 ligand; Alpidem is a potent TSPO ligand that happens to bind BZ1.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways and binding targets for both compounds.

Receptor_Selectivity_Map Zolpidem Zolpidem (Imidazopyridine) GABA_A_a1 GABA-A (α1) Central BZ1 Site Zolpidem->GABA_A_a1 High Affinity (Ki ~20nM) GABA_A_a23 GABA-A (α2/α3) Central BZ2 Site Zolpidem->GABA_A_a23 Low Affinity TSPO TSPO / PBR (Mitochondrial ω3) Zolpidem->TSPO No Binding Alpidem Alpidem (Imidazopyridine) Alpidem->GABA_A_a1 High Affinity (Ki ~5nM) Alpidem->TSPO Very High Affinity (Ki ~1nM) Sedation Sedation & Hypnosis GABA_A_a1->Sedation Steroidogenesis Neurosteroid Synthesis TSPO->Steroidogenesis

Figure 1: Receptor Selectivity Map. Zolpidem exclusively targets the Central BZ1 (


) site, whereas Alpidem acts as a dual ligand for both Central BZ1 and Mitochondrial TSPO.

Experimental Protocol: Comparative Radioligand Binding

To replicate the affinity data presented above, researchers must utilize a competitive displacement assay. The following protocol is self-validating through the use of specific radioligands for the central (


) and peripheral (

) sites.
A. Materials & Reagents[3][4]
  • Tissue Source: Male Sprague-Dawley Rat Cortex (for GABA-A) and Rat Kidney or Adrenal Gland (for TSPO).

  • Radioligands:

    • Central Site:

      
      -Flumazenil (Specific Activity ~80 Ci/mmol).
      
    • Peripheral Site:

      
      -PK11195 (Specific Activity ~85 Ci/mmol).
      
  • Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C).

B. Membrane Preparation Workflow
  • Homogenization: Dissect tissue on ice. Homogenize in 50 volumes of cold Tris-HCl buffer using a Polytron homogenizer (setting 6, 15 sec).

  • Washing: Centrifuge at 20,000

    
     for 20 mins at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend pellet in fresh buffer and repeat centrifugation 2 more times to remove endogenous GABA (critical for accurate GABA-A binding).

  • Final Prep: Resuspend final pellet to a protein concentration of approximately 0.5 - 1.0 mg/mL.

C. Binding Assay Execution
  • Plate Setup: Use 96-well plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Diazepam (for Flumazenil) or 10 
      
      
      
      M PK11195 (for TSPO).
    • Experimental: Membrane + Radioligand + Increasing concentrations of Zolpidem/Alpidem (

      
       to 
      
      
      
      M).
  • Incubation:

    • GABA-A Assay: Incubate for 60 mins at 4°C.

    • TSPO Assay: Incubate for 90 mins at 4°C (TSPO kinetics are slower).

  • Termination: Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters

    
     with cold buffer. Measure radioactivity via liquid scintillation counting.[2]
    
D. Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand (determined via separate saturation binding).[2][3]
Assay Workflow Diagram

Binding_Assay_Workflow cluster_ligands Ligand Selection Start Tissue Selection (Cortex vs. Kidney) Homogenization Homogenization & Washing (Remove Endogenous GABA) Start->Homogenization Incubation Incubation (4°C) + [3H]-Ligand + Test Drug Homogenization->Incubation Filtration Vacuum Filtration (GF/C Filters) Incubation->Filtration Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis L1 [3H]-Flumazenil (Central GABA-A) L1->Incubation L2 [3H]-PK11195 (Peripheral TSPO) L2->Incubation

Figure 2: Radioligand Binding Assay Workflow. Critical path for determining Ki values.

References

  • Langer, S. Z., & Arbilla, S. (1988). Imidazopyridines as a tool for the characterization of benzodiazepine receptors: a proposal for a pharmacological classification as omega receptor subtypes. Pharmacology Biochemistry and Behavior, 29(4), 763–766.

  • Arbilla, S., Depoortere, H., George, P., & Langer, S. Z. (1985). Pharmacological profile of the imidazopyridine zolpidem at benzodiazepine receptors and electrocorticogram in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 330(3), 248–251.

  • Benavides, J., et al. (1988). Peripheral type benzodiazepine binding sites are a sensitive target for the imidazopyridine alpidem. Journal of Neurochemistry, 51(3), 941-949.

  • Pritchett, D. B., & Seeburg, P. H. (1990). Gamma-aminobutyric acid A receptor alpha 5-subunit creates novel type II benzodiazepine receptor pharmacology. Journal of Neurochemistry, 54(5), 1802–1804.

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources.

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Methoxymethyl-Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methoxymethyl-imidazopyridines (MMIPs) . It is designed for researchers in medicinal chemistry and bioanalysis who need to distinguish this specific pharmacophore from isobaric impurities and metabolic analogs during drug development.

Executive Summary

Methoxymethyl-imidazopyridines (MMIPs) represent a critical structural class in sedative and anxiolytic drug discovery (e.g., analogs of Zolpidem/Alpidem). The methoxymethyl moiety is often introduced to modulate lipophilicity and metabolic stability. However, characterizing MMIPs presents a significant analytical challenge due to the existence of isobaric analogs (e.g., ethoxy-derivatives) and metabolic mimics (e.g., hydroxyethyl-derivatives).

This guide compares the MS/MS fragmentation performance of the MMIP scaffold against its primary structural alternatives. We demonstrate that MMIPs exhibit a unique "Signature Loss" of formaldehyde (


, 30 Da), which serves as a definitive diagnostic filter to distinguish them from isobars that lose ethylene (28 Da) or water (18 Da).

Technical Deep Dive: The MMIP Fragmentation Signature

The Core Mechanism

The imidazo[1,2-a]pyridine core is a proton-sponge, typically localizing the charge on the bridgehead nitrogen (


) or the pyridine nitrogen. When a methoxymethyl group  (

) is present, the fragmentation under Collision-Induced Dissociation (CID) is driven by the stability of the resulting carbocation.

Unlike simple alkyl derivatives, the ether oxygen in the methoxymethyl group facilitates specific cleavage pathways:

  • Primary Pathway (Diagnostic): Loss of Formaldehyde (

    
    ) .
    
    • Mechanism:[1][2][3][4] A 4-membered transition state rearrangement or direct heterolytic cleavage proximal to the ether oxygen.

    • Result: Formation of a methylated ion

      
      .
      
  • Secondary Pathway: Loss of Methoxy Radical (

    
    ) .
    
    • Mechanism:[1][2][3][4] Homolytic cleavage, typically observed at higher collision energies.

    • Result: Formation of a radical cation

      
      .
      
The "Product" vs. Alternatives

The table below compares the fragmentation behavior of MMIPs against its two most common confounding alternatives: Ethoxy-Imidazopyridines (Isobaric) and Hydroxyethyl-Imidazopyridines (Isobaric/Metabolic).

Table 1: Comparative MS/MS Performance & Diagnostic Ions
FeatureMethoxymethyl-IP (Product) Alternative A: Ethoxy-IP Alternative B: Hydroxyethyl-IP
Formula (Substituent)

(

)

(

)

(

)
Precursor Mass Isobaric (

X)
Isobaric (

X)
Isobaric (

X)
Primary Neutral Loss 30 Da (

)
28 Da (

)
18 Da (

)
Mechanism Onium reaction /

-cleavage
McLafferty RearrangementDehydration (1,2-elimination)
Diagnostic Ion



Secondary Loss 31 Da (

)
45 Da (

)
31 Da (

)
Differentiation Confidence High (Unique 30 Da loss)High (Unique 28 Da loss)Medium (Water loss is common)

Visualization of Signaling Pathways

To ensure accurate structural identification, one must visualize the fragmentation logic.[5] The following diagram illustrates the divergent pathways for the Methoxymethyl scaffold versus the Ethoxy alternative.

FragmentationPathways Precursor Precursor Ion [M+H]+ (Isobaric m/z) MM_Inter Methoxymethyl-IP (-CH2-O-CH3) Precursor->MM_Inter Candidate 1 Et_Inter Ethoxy-IP (-O-CH2-CH3) Precursor->Et_Inter Candidate 2 Frag_MM1 Fragment A: [M+H - 30]+ (Loss of Formaldehyde) MM_Inter->Frag_MM1 Primary Pathway (Diagnostic) Frag_MM2 Fragment B: [M+H - 32]+ (Loss of Methanol) MM_Inter->Frag_MM2 Secondary Pathway Frag_Et1 Fragment C: [M+H - 28]+ (Loss of Ethylene) Et_Inter->Frag_Et1 McLafferty Rearrangement Frag_Et2 Fragment D: [M+H - 46]+ (Loss of Ethanol) Et_Inter->Frag_Et2 Heterolytic Cleavage

Caption: Divergent fragmentation pathways distinguishing Methoxymethyl-IPs (Green) from Isobaric Ethoxy-IPs (Red).

Experimental Protocol: Self-Validating Workflow

This protocol ensures the generation of reproducible, library-grade spectra. It includes a "Causality Check" to validate that observed fragments are genuine structural reporters and not in-source artifacts.

Step 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Causality: Methanol promotes ionization; Formic acid ensures

      
       formation on the basic imidazopyridine nitrogen.
      
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which confounds data).
    
Step 2: LC-MS/MS Acquisition (Data Dependent)
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.[6][7]

  • Collision Energy (CE) Ramp:

    • Low (10-20 eV): Preserves molecular ion; minor loss of

      
      .
      
    • Medium (25-40 eV): CRITICAL WINDOW. This is where the diagnostic loss of

      
       (30 Da) maximizes for MMIPs.
      
    • High (>50 eV): Shattering of the imidazopyridine core (ring opening).

Step 3: The "Isobaric Filter" Validation (Data Analysis)

To validate that your compound is a Methoxymethyl-IP and not an Ethoxy-IP, apply this logic gate to your MS/MS spectrum:

  • Check

    
     Mass:  Calculate 
    
    
    
    .
  • Logic Test:

    • IF

      
       Da (
      
      
      
      )
      
      
      Confirmed Methoxymethyl .
    • IF

      
       Da (
      
      
      
      )
      
      
      Rejected (Indicates Ethoxy) .
    • IF

      
       Da (
      
      
      
      )
      
      
      Rejected (Indicates Hydroxy-alkyl) .

Scientific Grounding & References

The fragmentation logic presented above is grounded in fundamental organic mass spectrometry rules derived from the behavior of ether-substituted aromatics and imidazopyridine drugs like Zolpidem.

Key Mechanisms Cited
  • McLafferty Rearrangement: The specific loss of ethylene (28 Da) from ethoxy groups is a textbook rearrangement requiring a

    
    -hydrogen. Methoxymethyl groups lack the necessary chain length/structure for this specific rearrangement, making the absence of the -28 Da peak a negative diagnostic [1][3].
    
  • Onium Reaction: The loss of formaldehyde (30 Da) from methoxymethyl ethers is driven by the formation of a stabilized iminium or benzyl-type cation, a pathway well-documented for methoxymethyl-benzoates and related heterocycles [2].

  • Imidazopyridine Stability: The core ring system is highly stable. Fragmentation is dominated by substituent losses before ring degradation, preserving the diagnostic utility of the side-chain fragments [4][5].

References
  • Vertex AI Search. (2023). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. ResearchGate. Available at: [Link]

  • LibreTexts. (2023).[2][4][8] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • NIST. (2014).[9] Zolpidem Mass Spectrum. NIST Chemistry WebBook.[9] Available at: [Link]

Sources

Validating Purity Using LC-MS/MS for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Part 1: The "Garbage In, Garbage Out" Crisis in Screening

In high-throughput screening (HTS) and biological assays, the integrity of your data is inextricably linked to the purity of your compound library. A 95% pure compound by UV standards may still contain 5% of a highly potent impurity that drives the observed biological activity. This phenomenon—where an impurity mimics a "hit"—is a primary cause of false positives, wasted resources, and retracted leads.

While LC-UV (Liquid Chromatography-Ultraviolet spectroscopy) remains the workhorse of compound management, it suffers from a critical blind spot: it only "sees" what absorbs light. Non-chromophoric impurities, co-eluting isomers, and isobaric interferences often pass undetected, only to wreak havoc in downstream biology.

This guide validates LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) as the superior alternative for rigorous purity assessment, offering a self-validating system that detects what UV misses.

Part 2: Comparative Analysis of Purity Validation Methods

To objectively position LC-MS/MS, we must compare it against the standard (UV) and the "gold standard" (qNMR).

Table 1: Performance Matrix of Purity Assessment Technologies
FeatureLC-UV (PDA) LC-MS (Single Quad) LC-MS/MS (Triple Quad) qNMR CAD (Charged Aerosol)
Primary Detection Chromophores (absorption)Mass-to-charge (

)
Fragment ions (Structure)Nuclear spin (Protons)Particle charge
Sensitivity Moderate (

M)
High (

M)
Ultra-High (

M)
Low (

M)
High (

M)
Specificity Low (Co-elution common)Medium (Isobaric interference)High (MRM/SRM) Absolute (Structure)Low (Universal)
Blind Spots Non-chromophoric compoundsIon suppression, AdductsIon suppressionLow conc. impuritiesVolatile impurities
Throughput Very High (<2 min)High (<2 min)High (<3 min) Low (10+ min)High (<3 min)
Best Use Case Routine batch QCQuick MW confirmationHit Validation / Impurity ID Reference Standard Calib.Mass Balance Check

Expert Insight: While qNMR is the absolute truth for quantification, it lacks the sensitivity for library screening. LC-MS/MS bridges the gap, offering the sensitivity to detect trace potent impurities that UV and Single Quad MS miss.

Part 3: The LC-MS/MS Advantage – Mechanism of Action

Why is LC-MS/MS superior for "cleaning" a library? The power lies in Multiple Reaction Monitoring (MRM) .

  • Q1 (Filter 1): Selects the parent ion of your target compound.

  • Q2 (Collision Cell): Fragments the parent ion using inert gas (Collision Induced Dissociation).

  • Q3 (Filter 2): Selects a specific fragment ion unique to your molecule.

The "Self-Validating" System: Unlike UV, where a peak is just a peak, MS/MS requires the molecule to have the correct mass and the correct fragmentation pattern. If a co-eluting impurity has the same mass (isobaric) but different structure, it will likely fragment differently, revealing the contamination.

Diagram 1: The Purity Triage Workflow

A strategic protocol for filtering library compounds before biological assay.

PurityTriage Start Compound Library (10mM DMSO Stocks) HTS High-Throughput Screen (Primary Assay) Start->HTS Hits Primary Hits (>50% Inhibition) HTS->Hits Triage Triage Step: Rapid LC-UV-MS (Single Quad) Hits->Triage PassUV Pass UV (>95%) Correct MW Triage->PassUV Looks Clean FailUV Fail UV (<90%) Wrong MW Triage->FailUV Dirty/Wrong Mass Validation Deep Validation: LC-MS/MS (MRM Mode) PassUV->Validation Confirm Purity Impure Impurity Driven Activity? (Re-Purify / Resynthesize) FailUV->Impure Pure Validated Hit (Proceed to IC50) Validation->Pure >95% Purity Correct Frag Pattern Validation->Impure Co-eluting Impurity Ion Suppression qNMR Gold Standard Check: qNMR (if mass balance fails) Pure->qNMR Quantification Impure->qNMR Structure ID

Caption: A tiered workflow prioritizing speed (LC-UV-MS) for initial triage and specificity (LC-MS/MS) for hit validation, ensuring only high-quality compounds progress to costly secondary assays.

Part 4: Experimental Protocol

This protocol is designed for the validation of "Hit" compounds (typically 1–100 samples) rather than the entire library (100k+ samples).

Sample Preparation[1][2][3][4]
  • Solvent: Dilute 10 mM DMSO stock to 10 µM in 50:50 Water:Acetonitrile.

  • Control: Include a "Blank" (DMSO only) to identify system carryover.

  • Standard: Use a known standard (e.g., Reserpine) to verify system sensitivity.

LC-MS/MS Method Parameters

This generic method covers a wide range of small molecules (MW 200–800 Da).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard hydrophobicity; sub-2µm particles for UHPLC resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation for Positive Mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than Methanol.
Gradient 5% B to 95% B over 3.0 minFast generic gradient to catch early and late eluters.
Flow Rate 0.5 mL/minOptimal for ESI source desolvation.
Ion Source Electrospray Ionization (ESI)Soft ionization minimizes in-source fragmentation.
Scan Mode Full Scan (Q1) + Product Ion Scan (MS2) Q1 checks for impurities; MS2 confirms identity via fragmentation.
Critical Check: Ion Suppression

One limitation of MS is Ion Suppression . A co-eluting impurity (like a detergent or salt) can "steal" the charge in the source, making your target compound invisible.

Validation Step:

  • Infuse your target compound continuously post-column.

  • Inject your sample via the LC column.

  • Result: If you see a dip in the baseline of your infused target at the retention time of the sample, something is co-eluting and suppressing the signal, even if you can't see it in the UV trace.

Diagram 2: The Ion Suppression Phenomenon

Visualizing how invisible impurities affect MS quantification.

IonSuppression cluster_0 LC Column Elution Analyte Target Analyte (Low Conc.) Source ESI Source (Charge Competition) Analyte->Source Impurity Co-eluting Impurity (High Ionization Potential) Impurity->Source Steals Charge Detector MS Detector Source->Detector Result Result: Reduced Signal (False Negative) Detector->Result

Caption: Co-eluting impurities compete for charge in the ESI source. If the impurity ionizes better than the analyte, the analyte signal is suppressed, leading to inaccurate purity calculations.

Part 5: Conclusion & Recommendations

For biological screening, purity is not just a percentage; it is a risk assessment.

  • Don't rely solely on UV: UV purity >95% is a necessary but insufficient condition. It fails to detect non-chromophoric and co-eluting interferences.[1]

  • Use LC-MS/MS for Hits: You cannot afford to run MS/MS on 100,000 compounds, but you must run it on the top 50 hits before ordering fresh powder or starting SAR.

  • Watch for "Super-Potent" Impurities: If a minor peak (1% by UV) has a massive MS signal or a different fragmentation pattern, it might be a highly active contaminant (e.g., a metal catalyst or a synthesis intermediate).

Final Recommendation: Implement a "Triage" system. Screen fast with LC-UV-MS (Single Quad), but validate your biological hits with LC-MS/MS (Triple Quad) to ensure the biology is driven by the molecule on the label, not the ghost in the machine.

References

  • Identify and Purity - Small Molecules. Pacific BioLabs.[2] Available at: [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique. American Laboratory. Available at: [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Microsaic Systems. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of C2-Alkoxyalkyl Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of C2-alkoxyalkyl substituted imidazopyridines, a key class of derivatives that have shown significant promise as modulators of various biological targets. We will objectively compare the performance of different analogs, supported by available experimental data, and provide insights into the rational design of future drug candidates based on this versatile scaffold.

The Imidazopyridine Core: A Scaffold of Therapeutic Importance

Imidazopyridines, a class of fused heterocyclic compounds, are structurally analogous to purines and have demonstrated a remarkable diversity of biological activities.[4] This includes their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] Notably, derivatives of this scaffold have been successfully developed as drugs targeting the central nervous system (CNS), such as the hypnotic agent zolpidem, highlighting their ability to interact with key physiological pathways.[5] The versatility of the imidazopyridine nucleus allows for chemical modifications at various positions, with the C2 position being a critical determinant of potency and selectivity for many targets.

Targeting Key Proteins: PDE10A, QcrB, and GABA-A Receptors

Our comparative analysis focuses on three therapeutically relevant targets for which C2-substituted imidazopyridines have shown significant activity:

  • Phosphodiesterase 10A (PDE10A): An enzyme highly expressed in the brain, PDE10A is a key regulator of cyclic nucleotide signaling. Its inhibition is a promising strategy for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[6]

  • Cytochrome bcc complex (QcrB): A crucial component of the electron transport chain in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of QcrB disrupts the pathogen's energy metabolism, making it a validated target for novel anti-tubercular drugs.[7][8]

  • GABA-A Receptors: These ligand-gated ion channels are the primary mediators of inhibitory neurotransmission in the CNS. Modulators of GABA-A receptors are widely used as anxiolytics, sedatives, and anticonvulsants.[9]

Structure-Activity Relationship at the C2 Position

The nature of the substituent at the C2 position of the imidazopyridine core plays a pivotal role in defining the compound's interaction with its biological target. The introduction of an alkoxyalkyl group at this position can significantly influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

General SAR Observations for Imidazopyridine Derivatives

While specific data systematically comparing a range of C2-alkoxyalkyl substituents is limited in publicly available literature, broader SAR studies on imidazopyridine derivatives offer valuable insights. For instance, in the context of PDE10A inhibitors, modifications to substituents on a related imidazo[4,5-b]pyridine core have demonstrated that even minor changes, such as altering a methoxy group to an ethoxy or isopropoxy group, can impact potency, although these were not at the C2 position.[6] This highlights the sensitivity of the target's binding pocket to the steric and electronic properties of the substituents.

For anti-tubercular imidazopyridines targeting QcrB, the overall lipophilicity and the presence of specific functional groups that can form hydrogen bonds are often critical for activity.[8] Similarly, for GABA-A receptor modulators, the size and shape of the C2 substituent are crucial for fitting into the allosteric binding sites on the receptor complex.[9]

The following diagram illustrates the general structure of a C2-alkoxyalkyl imidazopyridine and highlights the key areas for SAR exploration.

Caption: General structure of a C2-alkoxyalkyl imidazopyridine, highlighting the key modification site.

Comparative Data on Imidazopyridine Analogs

The table below presents a selection of imidazo[4,5-b]pyridine derivatives investigated as PDE10A inhibitors. While these compounds do not have C2-alkoxyalkyl substituents, the data illustrates how modifications to an alkoxy group elsewhere on the molecule can influence inhibitory activity.

CompoundR Group (at C6)PDE10A IC50 (nM)[6]
4 -OCH35.7
10a -OCH2CH32.5
10b -OCH(CH3)23.4
10c -OH48.7
10d -F16.3

This data is adapted from a study on imidazo[4,5-b]pyridines and is presented to illustrate the impact of alkoxy group modifications on PDE10A inhibition.

These findings suggest that small alkyl extensions on the alkoxy group (from methyl to ethyl or isopropyl) are well-tolerated and may even enhance potency. In contrast, replacing the methoxy group with a hydroxyl or a fluoro group leads to a significant decrease in activity, underscoring the importance of the alkoxy moiety for potent PDE10A inhibition in this particular scaffold.[6]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative step-by-step methodologies for assessing the activity of C2-alkoxyalkyl imidazopyridines against their respective targets.

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the inhibition of PDE10A activity.

  • Reagent Preparation: Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.1 mg/mL BSA. Prepare solutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Dilute recombinant human PDE10A enzyme to the desired concentration in the assay buffer. Prepare a substrate solution containing a fluorescently labeled cAMP or cGMP analog.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the diluted PDE10A enzyme to the wells containing the test compound.

    • Initiate the reaction by adding the fluorescent substrate solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a binding agent that specifically binds to the linearized fluorescent monophosphate product.

  • Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

PDE10A_Assay_Workflow reagents Prepare Assay Buffer and Compound Solutions plate_setup Add Compound and Enzyme to Microplate reagents->plate_setup enzyme_prep Dilute PDE10A Enzyme enzyme_prep->plate_setup substrate_prep Prepare Fluorescent cGMP/cAMP Substrate reaction_start Initiate Reaction with Substrate Addition substrate_prep->reaction_start plate_setup->reaction_start incubation Incubate at Room Temperature reaction_start->incubation reaction_stop Stop Reaction with Binding Agent incubation->reaction_stop read_plate Measure Fluorescence Polarization reaction_stop->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis

Caption: Workflow for a PDE10A fluorescence polarization inhibition assay.

GABA-A Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the affinity of compounds for the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose buffer.

    • Perform a series of centrifugation and resuspension steps to isolate the synaptic membranes containing the GABA-A receptors.

    • Determine the protein concentration of the final membrane preparation.

  • Binding Assay:

    • In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the test compound.

    • To determine non-specific binding, include control wells with a high concentration of a known unlabeled ligand (e.g., GABA).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45-60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 of the test compound and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

GABAA_Binding_Assay_Workflow membrane_prep Prepare Brain Synaptic Membranes assay_setup Incubate Membranes with Radioligand & Test Compound membrane_prep->assay_setup filtration Separate Bound/Free Ligand via Filtration assay_setup->filtration scintillation Quantify Radioactivity with Scintillation Counting filtration->scintillation analysis Calculate Specific Binding, IC50, and Ki scintillation->analysis

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Conclusion and Future Directions

The imidazopyridine scaffold remains a highly attractive starting point for the design of novel therapeutics targeting a range of diseases. While the C2 position is recognized as a critical determinant of biological activity, a systematic exploration of C2-alkoxyalkyl substituents is needed to fully elucidate the SAR for key targets like PDE10A, QcrB, and GABA-A receptors. The experimental protocols outlined in this guide provide a framework for conducting such studies in a robust and reproducible manner. Future research efforts focused on synthesizing and evaluating a diverse library of C2-alkoxyalkyl imidazopyridine analogs will be instrumental in advancing our understanding of their therapeutic potential and in the development of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Wu, L.-L., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 665-670. [Link]

  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • Grakoui, A., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(19), 6685. [Link]

  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • Singh, P., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 14279-14302. [Link]

  • Abrahams, K. A., et al. (2012). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 56(10), 5147-5155. [Link]

  • Penchala, S. C., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Bioorganic & Medicinal Chemistry, 23(18), 5929-5937. [Link]

  • (Reference placeholder for a potential future study with specific C2-alkoxyalkyl SAR d
  • Pethe, K., et al. (2013). QSAR of Imidazo[1,2-a]pyridine Ethers as Mycobacterial Adenosine Triphosphate Synthase Inhibitors against Tuberculosis. ECronicon, 2(3), 346-356. [Link]

  • Johnston, G. A. R. (1996). Relationships of structure to binding of gamma-aminobutyric acid (GABA) and related compounds with the GABA and benzodiazepine receptors. Biochemical Pharmacology, 51(11), 1467-1474. [Link]

  • Ivanova, Y., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

Sources

Spectroscopic characterization comparison: IR, UV-Vis, and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Triad

In drug development and advanced materials research, no single spectroscopic technique provides a complete picture. We operate within a "Characterization Triad" where each method addresses a specific blindness of the others.

  • UV-Vis is the Quantifier . It tells you how much is there but is often blind to what it is structurally.

  • IR (FTIR) is the Identifier . It provides a molecular fingerprint and functional group inventory, essential for solid-state characterization and polymorphism, but struggles with complete structural connectivity.

  • NMR is the Architect . It maps the exact connectivity and stereochemistry of the molecule, offering the highest structural resolution, but at the highest cost and lowest sensitivity.

This guide moves beyond textbook definitions to operational strategies, helping you select the right tool for the specific analytical hurdle.

Fundamental Principles & Selection Logic

The choice of technique is dictated by the energy transition required to interrogate the sample. Understanding this causality is the first step in experimental design.

The Energy Hierarchy
  • Nuclear Spin (Radio Waves): NMR . Low energy. Probes the magnetic environment of nuclei (

    
    , 
    
    
    
    ).[1] Causality: Requires a strong magnetic field to create energy level splitting (Zeeman effect).
  • Vibrational Transitions (Infrared): IR . Medium energy. Probes bond stretching and bending. Causality: Requires a change in dipole moment during vibration to be IR active.

  • Electronic Transitions (UV-Visible): UV-Vis . High energy. Probes electron promotion (

    
    , 
    
    
    
    ). Causality: Requires chromophores (conjugated systems).[2]
Decision Matrix: Which Tool for Which Question?

G Start Analytical Goal Q1 Is the goal Quantification or Structural ID? Start->Q1 Quant Quantification / Purity Q1->Quant Quantification ID Structural Identification Q1->ID Structure UV UV-Vis (High Sensitivity, Low Specificity) Quant->UV Soluble Chromophores NMR NMR (Full Connectivity, Stereochem) Quant->NMR qNMR (Absolute Purity) Q2 Sample State? ID->Q2 Q3 Level of Detail? Q2->Q3 Solution IR FTIR (Functional Groups, Polymorphs) Q2->IR Solid / Powder Q3->IR Known Fingerprint Check Q3->NMR Unknown Structure

Figure 1: Decision matrix for selecting the appropriate spectroscopic technique based on analytical requirements.

Deep Dive Comparison & Performance Data

Performance Matrix
FeatureUV-Vis FTIR (ATR) NMR (

H /

C)
Primary Output Concentration (Absorbance)Functional Groups (Transmittance)Connectivity & Topology
Sensitivity (LOD) High (10

M)
Moderate (Microgram range)Low (mM range / mg scale)
Sample State Liquid (mostly)Solid, Liquid, GasLiquid (Solution), Solid (SS-NMR)
Sample Recovery Yes (Non-destructive)Yes (ATR is non-destructive)Yes (Non-destructive)
Solvent Limits Cutoff wavelengths (e.g., Acetone absorbs <330nm)Strong absorbers (Water masks OH)Deuterated solvents required
Cost per Run Low (<$1)Low (<$1)High (Solvents + Cryogens)
Time per Run < 1 min< 2 min5 min - 24 hours
Critical Analysis
1. UV-Vis: The Workhorse of Quantification
  • Mechanism: Electronic excitation.[2]

  • The "Why": Ideal for dissolution testing and assaying API concentration because of the Beer-Lambert Law (

    
    ). The linear relationship between absorbance (
    
    
    
    ) and concentration (
    
    
    ) allows for rapid, robust quantification.
  • Limitation: It provides almost zero structural information . A pyridine ring and a pyrimidine ring may look indistinguishable. Furthermore, at high concentrations, the Beer-Lambert law fails due to intermolecular interactions and refractive index changes [1].

2. FTIR: The Fingerprint Validator
  • Mechanism: Dipole moment changes during vibration.

  • The "Why": In pharma, FTIR is the gold standard for Raw Material ID and Polymorph Screening . Because crystal lattice arrangements affect vibrational modes, FTIR can distinguish between different solid forms (polymorphs) of the same drug—something solution-state NMR cannot do (as the lattice is dissolved).

  • Limitation: Water is the enemy. The strong O-H stretch of water (3400 cm⁻¹) masks many critical signals.

3. NMR: The Structural Truth
  • Mechanism: Zeeman splitting in a magnetic field.

  • The "Why": It is the only technique that maps carbon-carbon and carbon-proton connectivity. Through 2D experiments (COSY, HSQC, HMBC), you can "walk" through the molecule atom by atom.

  • Limitation: Sensitivity .[3] The population difference between spin states is minuscule (Boltzmann distribution). This necessitates higher sample mass (5-20 mg for

    
    H) and expensive deuterated solvents to avoid swamping the detector with solvent signal [2].
    

Experimental Protocols (Self-Validating Systems)

These protocols are designed to minimize artifacts and ensure data integrity.

Protocol A: UV-Vis for Extinction Coefficient Determination

Goal: Determine the molar absorptivity (


) of a new chemical entity (NCE).
  • Blanking (The Zero Point): Fill a quartz cuvette with pure solvent. Run a baseline correction. Causality: This subtracts the absorbance of the solvent and the cuvette glass, ensuring

    
     is truly zero analyte.
    
  • Stock Preparation: Prepare a ~1 mM stock solution. Tip: Use a volumetric flask, not a graduated cylinder, for precision.

  • Serial Dilution: Create 5 dilutions (e.g., 10, 20, 40, 60, 80 µM).

  • Scan: Collect spectra from 200–800 nm. Identify

    
    .[4]
    
  • Validation Check: Plot Absorbance vs. Concentration at

    
    .
    
    • Pass Criteria:

      
      .
      
    • Fail Criteria: Non-linearity suggests aggregation or detector saturation (Abs > 2.0).

Protocol B: ATR-FTIR for Rapid Identification

Goal: Confirm the identity of a synthesized solid intermediate.

  • Background Scan: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air). Causality: Removes atmospheric CO₂ and H₂O vapor contributions.

  • Sample Loading: Place ~5 mg of solid powder on the crystal.

  • Compression: Apply pressure using the slip-clutch anvil. Causality: ATR requires intimate contact between sample and crystal to allow the evanescent wave to penetrate the sample (depth ~0.5–2 µm) [3].

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in software if comparing to transmission libraries (corrects for penetration depth dependence on wavelength).

Protocol C: H NMR for Structural Elucidation

Goal: Verify the structure of a purified compound.

  • Solvent Selection: Choose a deuterated solvent (e.g., DMSO-

    
    , CDCl
    
    
    
    ) that dissolves the sample completely. Causality: Suspended solids ruin magnetic field homogeneity (shimming), leading to broad peaks [4].
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL solvent. FILTER the solution through a cotton plug or glass wool into the NMR tube.

  • Lock & Shim:

    • Lock: The instrument "locks" onto the deuterium signal to compensate for magnetic field drift.

    • Shim: Adjusts gradient coils to make the magnetic field perfectly homogeneous. Indicator: The solvent peak should be sharp and symmetric (Lorentzian shape).

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 1–5 seconds) to ensure full relaxation between scans for quantitative integration.
  • Phasing: Adjust zero and first-order phase to ensure peaks are purely absorptive (positive) and baselines are flat.

Integrated Characterization Workflow

In a real-world drug discovery campaign, these tools are not used in isolation. They form a pipeline.

Workflow Synth Synthesis Complete Step1 1. UV-Vis (Quick Check) Synth->Step1 Is it there? Step2 2. TLC / LC-MS (Purity) Step1->Step2 Is it pure? Step3 3. ATR-FTIR (Functional Group) Step2->Step3 Dry solid Step4 4. 1H NMR (Structure) Step3->Step4 Dissolve Decision Structure Confirmed? Step4->Decision ScaleUp Scale Up & Solid State Analysis Decision->ScaleUp Yes Refine Refine Synthesis Decision->Refine No

Figure 2: Integrated workflow for characterizing a new chemical entity (NCE). Note that NMR is often the final gatekeeper due to cost and time.

References

  • Skoog, D. A., et al.Principles of Instrumental Analysis. Cengage Learning.
  • Iowa State University. "NMR Sample Preparation Guide." Chemical Instrumentation Facility. [Link]

  • Agilent Technologies. "Attenuated Total Reflectance (ATR) Fundamentals." Technical Overview. [Link]

  • University of Ottawa. "NMR Sample Preparation Standard Operating Procedures." NMR Facility. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes: A Focus on Yield and Atom Economy

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the efficiency of a chemical synthesis is paramount. Choosing the optimal synthetic route can significantly impact a project's timeline, cost, and environmental footprint. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking synthetic routes, focusing on the critical metrics of yield and atom economy. By understanding and applying these principles, you can make more informed, data-driven decisions that align with the goals of efficiency, sustainability, and ultimately, successful drug development.[1][2][3]

The 'Why': Beyond Just Making a Molecule

Simply arriving at the target molecule is no longer a sufficient measure of success in chemical synthesis. The principles of green chemistry, a framework designed to minimize the environmental impact of chemical processes, are increasingly integral to modern pharmaceutical development.[2][4][5] Efficient synthetic routes contribute to reduced waste, lower costs, and safer manufacturing processes.[1] By benchmarking different synthetic strategies, we can quantify their "greenness" and select the path that is not only scientifically sound but also economically and environmentally responsible.[3]

Core Metrics for Evaluating Synthetic Routes

A robust evaluation of a synthetic route relies on a set of key performance indicators. While many metrics exist, this guide will focus on the foundational and most impactful ones: reaction yield and atom economy, supplemented by other important green chemistry metrics.[6]

Reaction Yield: The Traditional Measure of Success

Yield is the most traditional metric for assessing the efficiency of a chemical reaction. It quantifies the amount of product obtained compared to the theoretical maximum.[7]

  • Theoretical Yield: The maximum possible mass of a product that can be formed from the given amounts of reactants, assuming complete conversion and no loss of material.[7][8] This is a calculated value based on the stoichiometry of the balanced chemical equation.

  • Actual Yield: The measured mass of the product that is isolated from a reaction.[7] This is an experimental value.

  • Percentage Yield: The ratio of the actual yield to the theoretical yield, expressed as a percentage.[7][9]

Formula for Percentage Yield:

A high percentage yield is desirable as it indicates that the reaction has proceeded efficiently to the desired product with minimal loss.[10]

Atom Economy: A Measure of Inherent Efficiency

Introduced by Barry Trost, atom economy provides a more fundamental assessment of a reaction's efficiency by considering how many atoms from the reactants are incorporated into the final desired product.[11] It is a theoretical value calculated from the balanced chemical equation and highlights the intrinsic wastefulness of a particular transformation.[12][13][14] A reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts.[11]

Formula for Atom Economy:

[12]

An ideal reaction, such as an addition reaction, incorporates all the atoms of the reactants into the product, resulting in 100% atom economy.[15] In contrast, substitution and elimination reactions inherently have lower atom economies due to the formation of byproducts.

Expanding the Toolkit: Other Green Chemistry Metrics

While yield and atom economy are crucial, a more holistic view of a synthetic route's sustainability can be gained by considering other metrics:

  • Process Mass Intensity (PMI): This metric provides a broader assessment of the overall efficiency of a process by considering the total mass of all materials used (reactants, solvents, reagents, process aids) to produce a certain mass of the final product.[16][17][18] A lower PMI indicates a more sustainable and efficient process.[16]

    Formula for Process Mass Intensity:

[16]

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor focuses on the amount of waste generated per unit of product.[19][20] It is a simple yet powerful metric for highlighting the wastefulness of a process.[21]

    Formula for E-Factor:

[21][22]

Strategic Approaches to Synthesis: Linear vs. Convergent

The overall architecture of a synthetic route also plays a significant role in its efficiency. The two primary strategies are linear and convergent synthesis.

  • Linear Synthesis: In this approach, the target molecule is assembled in a stepwise, sequential manner.[23][24] The drawback of this method is that the overall yield decreases multiplicatively with each step.[24][25]

  • Convergent Synthesis: This strategy involves synthesizing separate fragments of the target molecule independently and then combining them at a later stage.[23][26] This approach is generally more efficient for complex molecules as it results in a higher overall yield and a shorter overall reaction sequence.[23][24][27]

Experimental Protocols

Determining Percentage Yield: A Step-by-Step Guide
  • Write a Balanced Chemical Equation: Ensure the stoichiometry of the reaction is correctly represented.

  • Identify the Limiting Reactant: Determine which reactant will be completely consumed first, as this will dictate the theoretical yield.

  • Calculate the Theoretical Yield: Based on the moles of the limiting reactant, calculate the maximum mass of the product that can be formed.

  • Perform the Experiment: Carefully carry out the chemical reaction, following the established procedure.

  • Isolate and Purify the Product: Use appropriate techniques (e.g., crystallization, chromatography) to separate the desired product from unreacted starting materials, byproducts, and solvents.

  • Dry and Weigh the Product: Ensure the isolated product is completely dry to obtain an accurate mass (the actual yield).

  • Calculate the Percentage Yield: Use the formula provided above to determine the percentage yield of your reaction.

Comparative Analysis: A Tale of Two Syntheses

To illustrate the practical application of these metrics, let's consider a hypothetical synthesis of a target molecule, "Pharmaprofen," via two different routes.

Target Molecule: Pharmaprofen (Molecular Weight: 200 g/mol )

Route A: A Linear Approach

  • Step 1: A + B → C + D

    • Reactants: A (100 g/mol ), B (80 g/mol )

    • Products: C (150 g/mol , intermediate), D (30 g/mol , byproduct)

    • Yield of C: 85%

  • Step 2: C + E → Pharmaprofen + F

    • Reactants: C (150 g/mol ), E (70 g/mol )

    • Products: Pharmaprofen (200 g/mol ), F (20 g/mol , byproduct)

    • Yield of Pharmaprofen: 90%

Route B: A Convergent Strategy

  • Fragment 1 Synthesis: G + H → I

    • Reactants: G (60 g/mol ), H (50 g/mol )

    • Product: I (110 g/mol , intermediate)

    • Yield of I: 95%

  • Fragment 2 Synthesis: J + K → L

    • Reactants: J (40 g/mol ), K (60 g/mol )

    • Product: L (100 g/mol , intermediate)

    • Yield of L: 92%

  • Final Coupling Step: I + L → Pharmaprofen

    • Reactants: I (110 g/mol ), L (100 g/mol )

    • Product: Pharmaprofen (200 g/mol )

    • Yield of Pharmaprofen: 98%

Data Presentation
MetricRoute A (Linear)Route B (Convergent)
Overall Yield 76.5%85.8%
Atom Economy (Step 1) 83.3%Fragment 1: 100%
Atom Economy (Step 2) 90.9%Fragment 2: 100%
Atom Economy (Final Step) Final Coupling: 95.2%
Overall Atom Economy LowerHigher

Visualizing Synthetic Strategies

Linear vs. Convergent Synthesis

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B C C B->C Target Target C->Target D D E E D->E H H E->H F F G G F->G G->H Target2 Target2 H->Target2 Target

Caption: A comparison of linear and convergent synthetic workflows.

Workflow for Benchmarking a Synthetic Route

workflow start Define Synthetic Route balanced_eq Write Balanced Equations start->balanced_eq calc_pmi Calculate Process Mass Intensity start->calc_pmi calc_efactor Calculate E-Factor start->calc_efactor calc_yield Calculate Theoretical & Percentage Yield balanced_eq->calc_yield calc_ae Calculate Atom Economy balanced_eq->calc_ae compare Compare with Alternative Routes calc_yield->compare calc_ae->compare calc_pmi->compare calc_efactor->compare decision Select Optimal Route compare->decision

Caption: A workflow for the comprehensive evaluation of a synthetic route.

Conclusion

The systematic benchmarking of synthetic routes is a critical exercise in modern drug development. By moving beyond a singular focus on reaction yield and embracing a broader suite of metrics including atom economy, PMI, and E-Factor, researchers can make more strategic and sustainable choices. The adoption of convergent synthetic strategies where appropriate can further enhance efficiency. Ultimately, a thorough and data-driven approach to route selection will not only accelerate the path to novel therapeutics but also contribute to a safer and more environmentally conscious pharmaceutical industry.[1][3]

References

  • IB Colourful Solutions in Chemistry. Definition of atom economy. [Link]

  • Wikipedia. Green chemistry metrics. [Link]

  • European Pharmaceutical Review. Principles of green chemistry: Advancing pharma sustainability. [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). E-factor. [Link]

  • Chemistry Notes. Linear and Convergent Synthesis: 5 Major Differences. [Link]

  • Pediaa.Com. Difference Between Linear and Convergent Synthesis. [Link]

  • Fiveable. Convergent vs Linear Synthesis Definition - Organic Chemistry II Key Term. [Link]

  • PMC. Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. [Link]

  • Chemistry LibreTexts. 13.10: The E-Factor in Green Chemistry. [Link]

  • Sustainability Directory. Process Mass Intensity → Term - Lifestyle. [Link]

  • AstraZeneca. Driving sustainable drug discovery and development using Green Chemistry. [Link]

  • Syngene International Ltd. Green chemistry principles for a sustainable future in pharma. [Link]

  • Wikipedia. Convergent synthesis. [Link]

  • MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]

  • Study Mind. Atom Economy (GCSE Chemistry). [Link]

  • Sheldon.nl. E-Factor. [Link]

  • YouTube. How to Calculate Atom Economy. [Link]

  • Pearson. Atom Economy Calculator | Green Chemistry & Reaction Efficiency. [Link]

  • ACS Publications. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis | The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Process Mass Intensity Metric. [Link]

  • ACS Publications. Metrics of Green Chemistry and Sustainability: Past, Present, and Future. [Link]

  • Chemistry LibreTexts. 8: Synthetic Efficiency. [Link]

  • Study.com. Video: Atom Economy | Formula & Examples. [Link]

  • Fiveable. Atom economy Definition. [Link]

  • Wikipedia. Atom economy. [Link]

  • Green Chemistry Toolkit. METRICS. [Link]

  • Digital Discovery (RSC Publishing). PaRoutes: towards a framework for benchmarking retrosynthesis route predictions. [Link]

  • MDPI. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • Taylor & Francis Online. Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]

  • EBSCO. Yield (chemistry) | Chemistry | Research Starters. [Link]

  • Study.com. How to Calculate the Percent Yield of Chemical Reactions | Chemistry. [Link]

  • Green Chemistry. Metrics to 'green' chemistry—which are the best?. [Link]

  • US EPA. Assessing Chemical Process Sustainability with GREENSCOPE. [Link]

  • Syngene. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company. [Link]

  • OpenReview. SDDBENCH: A BENCHMARK FOR SYNTHESIZABLE DRUG DESIGN. [Link]

  • MDPI. Green Chemistry Metrics, A Review. [Link]

  • Chem.ucla.edu. Useful Formulas for Analyzing Experimental Results. [Link]

  • YouTube. Percent Yield: Determining the Success of a Chemical Reaction. [Link]

  • Save My Exams. Atom Economy | DP IB Chemistry Revision Notes 2023. [Link]

  • LabXchange. Calculating Percent Yield. [Link]

  • ResearchGate. PaRoutes: a framework for benchmarking retrosynthesis route predictions. [Link]

  • Taylor & Francis. Atom economy – Knowledge and References. [Link]

  • Elsevier. Smarter synthesis routes cut time and costs. [Link]

  • ResearchGate. Design and Optimization of a shared synthetic route for multiple active pharmaceutical ingredients through combined Computer Aided Retrosynthesis and flow chemistry | Request PDF. [Link]

  • ChemRxiv. PaRoutes: a framework for benchmarking retrosynthesis route predictions. [Link]

  • PMC. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Methoxymethyl)imidazo[1,2-a]pyridine

[1][2]

Executive Summary & Immediate Directive

Do not dispose of 2-(Methoxymethyl)imidazo[1,2-a]pyridine down the drain.

This compound is a nitrogen-containing heterocyclic ether used primarily as a pharmaceutical intermediate (often in GABA-A receptor modulator synthesis).[1] It is classified as Hazardous Chemical Waste .[1] Disposal must be conducted via high-temperature incineration at a licensed facility to prevent environmental bioaccumulation and nitrogen oxide (NOx) release.[1]

Critical Safety Profile:

  • Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Combustible.[1]

  • Waste Stream: Non-Halogenated Organic (unless mixed with halogenated solvents).[1]

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its reactivity.[1] This section details the why behind the protocols.

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 639855-54-2 (Generic scaffold: 274-76-0)Use for waste manifesting.[1]
Functional Groups Imidazo[1,2-a]pyridine core; Methoxymethyl etherBasic nitrogen; potential peroxide former (low risk).[1]
Acidity (pKa) ~5.6 (Pyridine-like nitrogen)Basic. Incompatible with strong acids.[1]
Solubility Soluble in DCM, MeOH, DMSO; Low in waterBioaccumulative potential; requires organic solvent rinse.[1]
Stability Stable under normal conditionsReacts violently with strong oxidizers.[1]
The "Why" Behind the Protocol (Causality)
  • Nitrogen Content: The imidazo-pyridine core contains high nitrogen percentages.[1] uncontrolled burning releases toxic NOx gases.[1] Requirement: Professional incineration with scrubbers.[1]

  • Basicity: The N-4 nitrogen is proton-accepting.[1] Mixing this waste directly with concentrated acid waste streams (like Nitric/Sulfuric acid digests) can cause exothermic neutralization and splattering.[1] Requirement: Segregate from acidic waste streams.[1][2]

  • Ether Linkage: While the methoxymethyl group is relatively stable, ether derivatives can theoretically form peroxides upon prolonged exposure to air and light.[1] Requirement: Test old bottles for peroxides before consolidation.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Substance (Expired or Excess)

Applicability: Solid powder or pure oil in original vial.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "2-(Methoxymethyl)imidazo[1,2-a]pyridine"[1][3]

    • Hazards: "Toxic, Irritant."[1]

  • Solubilization (Optional but Recommended): If the facility requires liquid waste, dissolve the solid in a minimal amount of Acetone or Methanol .[1]

    • Reasoning: Incinerators inject liquids more efficiently than bulk solids.[1]

  • Container: Transfer to a High-Density Polyethylene (HDPE) or Amber Glass container.

  • Segregation: Place in the Non-Halogenated Organic waste stream.

Scenario B: Reaction Mixtures (Mother Liquors)

Applicability: Post-reaction solvent waste containing the compound.[1]

  • Determine Solvent Base:

    • If solvent is DCM/Chloroform : Segregate into Halogenated Waste .[1]

    • If solvent is Ethyl Acetate/Methanol/DMSO : Segregate into Non-Halogenated Waste .[1]

  • pH Check: Ensure the waste mixture is neutral or slightly basic (pH 7-10).

    • Protocol: If the reaction used strong acids, quench with Sodium Bicarbonate (NaHCO3) before adding to the waste drum to prevent pressure buildup.[1]

Scenario C: Contaminated Consumables

Applicability: Syringes, TLC plates, gloves, paper towels.[1]

  • Sharps: Needles contaminated with the compound go immediately into Red Biohazard/Sharps Bins destined for incineration.[1]

  • Soft Solids: Gloves and paper towels go into Yellow Chem-Waste Bags (double-bagged).

  • Glassware: Rinse 3x with Acetone. Collect the acetone rinse as Liquid Waste (Scenario B). Defaced glass goes to the broken glass bin.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure regulatory compliance (RCRA) and safety.

DisposalLogiccluster_legendProtocol KeyStartWaste: 2-(Methoxymethyl)imidazo[1,2-a]pyridineStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->SolidPowder/CrystalsLiquidLiquid / SolutionState->LiquidReaction MixStreamBSTREAM B:Non-Halogenated Organic Waste(Fuel Blending/Incineration)Solid->StreamBDissolved in MeOHStreamCSTREAM C:Solid Hazardous Waste(Lab Pack)Solid->StreamCBulk SolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedCheck MSDSStreamASTREAM A:Halogenated Organic Waste(Incineration)Halogenated->StreamAYes (Cl, Br, F)Halogenated->StreamBNo (EtOAc, MeOH, DMSO)key1Red: High Temp Incinerationkey2Green: High BTU Recovery

Figure 1: Decision matrix for segregating imidazopyridine waste streams to prevent cross-contamination and ensure proper destruction.

Emergency Procedures

In the event of a spill during the disposal process, execute the S.W.I.M. protocol:

  • S - Stop the spill: If safe, upright the bottle.

  • W - Warn others: Evacuate the immediate area.

  • I - Isolate the area: Close fume hood sashes.[1]

  • M - Minimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles).[1]

Spill Cleanup Protocol:

  • Ventilate: Ensure fume hood is active.

  • Absorb: Use a Vermiculite or Universal Organic Spill Pad .[1] Do not use paper towels for large liquid spills (flammability risk).[1]

  • Neutralize: Wash the area with a dilute soap/water solution (the compound is lipophilic; water alone is ineffective).[1]

  • Disposal: Place all cleanup materials into a sealed plastic bag, label as "Hazardous Waste - Debris contaminated with Imidazo[1,2-a]pyridine," and dispose of in the Solid Hazardous Waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11400957, 2-(Methoxymethyl)imidazo[1,2-a]pyrimidine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Personal protective equipment for handling 2-(Methoxymethyl)imidazo[1,2-a]pyridine

[1][2][3]

Executive Summary & Chemical Profile

2-(Methoxymethyl)imidazo[1,2-a]pyridine is a bicyclic nitrogen heterocycle often utilized as a pharmacophore in medicinal chemistry, particularly in the development of GABA-A receptor modulators (similar to Zolpidem) and anti-infective agents.[1][2][3][4]

Due to the limited specific toxicological data available for this precise derivative, the Precautionary Principle must be applied. Users must treat this compound as a bioactive intermediate with potential for acute toxicity and central nervous system (CNS) modulation.[4]

Property Data / Assumption
Chemical Structure Imidazo[1,2-a]pyridine core with C2-methoxymethyl substituent
Physical State Solid (Crystalline powder expected)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Potential CNS Depressant
Signal Word WARNING (Default assignment for R&D intermediates)

Hazard Assessment (The "Why")

Expert Insight: Effective safety isn't about memorizing rules; it's about understanding the mechanism of injury.[1][3][4]

Toxicological Mechanisms[1][2][4]
  • Mucosal Irritation (High Probability): The imidazo[1,2-a]pyridine core is electron-rich and basic.[1][2][3][4] Upon contact with mucous membranes (eyes, lungs), it can disrupt cellular pH and lipid bilayers, leading to severe irritation (H319, H335).[3][4]

  • CNS Modulation (Risk Factor): This scaffold is the structural backbone of "Z-drugs" (sedative-hypnotics).[1][2][4] Systemic absorption via inhalation or skin contact may result in sedation, dizziness, or ataxia, posing a physical safety risk in a lab environment.[4]

  • Metabolic Activation: In vivo metabolism often targets the ether linkage.[2][3][4] Cleavage can generate reactive aldehyde intermediates, which are potential sensitizers.[3]

GHS Classification (Surrogate Data)

Based on structural analogs (e.g., Imidazo[1,2-a]pyridine, CAS 274-76-0):

  • H302: Harmful if swallowed.[1][2][4][5][6]

  • H315: Causes skin irritation.[1][2][4][5][7][8]

  • H319: Causes serious eye irritation.[1][2][4][5][6][7]

  • H335: May cause respiratory irritation.[1][2][4][5][6][8]

PPE Matrix & Selection Logic

Trustworthiness Check: PPE is the last line of defense, not the first.[4] Engineering controls (Fume Hoods) are primary.

Protection Zone Required PPE Selection Logic (Causality)
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Essential: Prevents inhalation of dusts that could trigger rapid CNS effects or respiratory spasms.[1][2][3][4]
Hand (Primary) Nitrile Gloves (0.11 mm min.[1][2][3][4] thickness) Resistance: Nitrile offers superior resistance to nitrogen heterocycles compared to latex.[2][3][4]
Hand (Secondary) Double Gloving (Outer: Nitrile) Permeation: Required when handling solutions (e.g., DCM/Methanol) to prevent solvent-mediated skin absorption.[1][2][3][4]
Eye/Face Chemical Safety Goggles Seal: Safety glasses are insufficient for powders.[2][3][4] Goggles prevent airborne dust from bypassing the lens and contacting the cornea.[2][3]
Body Lab Coat (Cotton/Poly blend) Coverage: Standard protection.[2][3][4] Use Tyvek sleeves if handling >10g to prevent cuff contamination.[1][2][3]

Operational Protocols (The "How")

Workflow Visualization

The following diagram outlines the decision logic for handling and exposure response.

SafetyWorkflowcluster_SolidSolid Handling (Powder)cluster_LiquidSolution HandlingStartStart: Handling 2-(Methoxymethyl)imidazo[1,2-a]pyridineStateCheckCheck Physical StateStart->StateCheckWeighingWeigh inside Fume Hood(Static Control Gun Recommended)StateCheck->WeighingSolidReactionMaintain Inert Atmosphere(Nitrogen/Argon)StateCheck->ReactionLiquidTransferDissolve immediatelyto reduce dust riskWeighing->TransferTransfer->ReactionQuenchQuench carefully(Exothermic risk)Reaction->QuenchExposureExposure Event?Reaction->ExposureDisposalDisposal:High-Temp IncinerationQuench->DisposalSkinSkin Contact:Wash 15 min + SoapExposure->SkinDermalEyeEye Contact:Flush 15 min + Medical AttnExposure->EyeOcularInhaleInhalation:Fresh Air + Oxygen if neededExposure->InhaleRespiratory

Caption: Operational workflow emphasizing containment of solids and immediate response pathways for exposure.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify fume hood function (sash at proper height).[1][2][3]

    • Place a disposable balance draft shield or secondary containment tray inside the hood.[1][2][3][4]

    • Static Control: Imidazopyridines can be static-prone.[1][2][3][4] Use an anti-static gun or polonium strip if the powder flies.[1][2][3]

  • Weighing:

    • Never weigh this compound on an open bench.[1][2][3][4]

    • Tare the vial before adding the compound to minimize open-container time.[1][2][3][4]

    • Clean spatulas immediately with a solvent-soaked tissue (acetone/methanol) inside the hood.[1][2][3][4]

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM) slowly.[4]

    • Caution: Heterocycles can be exothermic upon protonation.[2][3][4] If using acidic media, cool the vessel first.[3]

  • Storage:

    • Store at 2-8°C (or -20°C for long term).

    • Protect from light (amber vials) and moisture (desiccator).[1][2][3]

Emergency Response & Disposal

Spill Management
  • Minor Spill (<1g):

    • Alert nearby personnel.[1][2][3]

    • Cover with wet paper towels (to prevent dust generation) or use a dedicated chemical spill pad.[1][2][3]

    • Wipe area with 10% bleach solution followed by water (deactivates biological activity).[1][2][3]

    • Dispose of waste as hazardous.[1][2][3]

  • Major Spill (>10g):

    • Evacuate the immediate area.[1][2][6][8]

    • Don full PPE (Tyvek suit, P100 respirator).[2][3]

    • Use a HEPA-filter vacuum or wet-sweeping method.[1][2][3][4]

Disposal Strategy
  • Waste Classification: Hazardous Organic Waste (Nitrogenous).[2][3][4]

  • Method: High-temperature incineration.[1][2][3][4]

  • Do NOT: Do not dispose of down the drain. The compound's potential biological activity poses an environmental risk to aquatic life.[2][3][6]

References

  • PubChem. Imidazo[1,2-a]pyridine Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3][4] National Academies Press.[1][2][3] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Imidazo[1,2-a]pyridine.[1][2][3][4] [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1][2][3][4] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.